molecular formula C9H9FO3 B151166 2-Fluoro-6-methoxyphenylacetic acid CAS No. 500912-19-6

2-Fluoro-6-methoxyphenylacetic acid

Cat. No.: B151166
CAS No.: 500912-19-6
M. Wt: 184.16 g/mol
InChI Key: SXCFMVORODAUBP-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxyphenylacetic acid is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluoro-6-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9FO3/c1-13-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCFMVORODAUBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381388
Record name 2-FLUORO-6-METHOXYPHENYLACETIC ACID
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Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

500912-19-6
Record name 2-Fluoro-6-methoxybenzeneacetic acid
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Record name 2-FLUORO-6-METHOXYPHENYLACETIC ACID
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Record name 2-Fluoro-6-methoxyphenylacetic acid
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Foundational & Exploratory

physical and chemical properties of 2-Fluoro-6-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Fluoro-6-methoxyphenylacetic acid. It includes a summary of its key attributes, proposed experimental protocols for its synthesis, purification, and analysis, and a hypothetical metabolic pathway. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₉H₉FO₃[1]
Molecular Weight 184.164 g/mol [1]
CAS Number 500912-19-6[1]
Appearance Solid, powder (predicted)General knowledge of similar compounds
Boiling Point Not available
Melting Point Not available; Predicted to be similar to or slightly higher than 2-methoxyphenylacetic acid (122-125 °C)Prediction based on analogous compound
pKa Predicted to be slightly lower than phenylacetic acid (pKa ≈ 4.3) due to the electron-withdrawing nature of fluorinePrediction based on chemical principles[2][3]
Solubility Predicted to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF; sparingly soluble in water[4][5][6]Prediction based on analogous compounds

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on standard organic chemistry methodologies for the synthesis of substituted phenylacetic acids, the following protocols are proposed.[7][8]

Proposed Synthesis of this compound

A plausible synthetic route to this compound is the hydrolysis of the corresponding nitrile, 2-Fluoro-6-methoxyphenylacetonitrile. This precursor can be synthesized from 2-Fluoro-6-methoxybenzyl bromide.

Step 1: Synthesis of 2-Fluoro-6-methoxybenzyl bromide

This step would likely involve the bromination of 2-Fluoro-6-methoxytoluene using a radical initiator such as N-bromosuccinimide (NBS) and a light source or a radical initiator like benzoyl peroxide in a suitable solvent like carbon tetrachloride.

Step 2: Synthesis of 2-Fluoro-6-methoxyphenylacetonitrile

The benzyl bromide from the previous step can be reacted with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like DMSO or acetone to yield the corresponding nitrile via a nucleophilic substitution reaction.

Step 3: Hydrolysis of 2-Fluoro-6-methoxyphenylacetonitrile to this compound

The final step involves the hydrolysis of the nitrile. This can be achieved under either acidic or basic conditions. Acid hydrolysis is often performed by refluxing the nitrile with a strong acid such as sulfuric acid or hydrochloric acid in an aqueous or alcoholic solution.

Illustrative Experimental Workflow for Synthesis

G cluster_synthesis Proposed Synthesis Workflow Start 2-Fluoro-6-methoxytoluene Step1 Bromination (NBS, light/initiator) Start->Step1 Intermediate1 2-Fluoro-6-methoxybenzyl bromide Step1->Intermediate1 Step2 Cyanation (NaCN) Intermediate1->Step2 Intermediate2 2-Fluoro-6-methoxyphenylacetonitrile Step2->Intermediate2 Step3 Acid Hydrolysis (H₂SO₄, H₂O, reflux) Intermediate2->Step3 End This compound Step3->End

Caption: A proposed three-step synthesis of this compound.

Proposed Purification Protocol: Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.

Procedure:

  • Solvent Selection: A suitable solvent or solvent pair should be identified where this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents could include water, ethanol, or a mixture of ethyl acetate and hexanes.

  • Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the pure compound.

  • Isolation: The crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

General Experimental Workflow for Purification

G cluster_purification Purification by Recrystallization Start Crude Solid Dissolve Dissolve in minimal hot solvent Start->Dissolve Filter Hot filtration (optional) Dissolve->Filter Cool Slow cooling to induce crystallization Filter->Cool Isolate Isolate crystals by vacuum filtration Cool->Isolate Wash Wash with cold solvent Isolate->Wash Dry Dry under vacuum Wash->Dry End Pure Crystals Dry->End

Caption: A general workflow for the purification of a solid organic compound by recrystallization.

Proposed Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and for quantitative analysis. A reverse-phase HPLC method would be suitable for this compound.[9][10]

Method Parameters:

  • Column: A C18 reverse-phase column is a common choice for separating moderately polar organic compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of acid like formic acid or trifluoroacetic acid to suppress ionization of the carboxylic acid) and an organic phase (e.g., acetonitrile or methanol) would likely provide good separation.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 254 nm, would be appropriate.

  • Standard Preparation: A standard solution of known concentration would be prepared in the mobile phase or a suitable solvent for quantification.

Logical Workflow for HPLC Analysis

G cluster_hplc HPLC Analysis Workflow Sample Prepare sample solution Inject Inject onto HPLC system Sample->Inject Standard Prepare standard solution Standard->Inject Separate Separation on C18 column Inject->Separate Detect UV Detection Separate->Detect Analyze Analyze chromatogram (purity, concentration) Detect->Analyze

Caption: A logical workflow for the analysis of this compound by HPLC.

Hypothetical Metabolic Pathway

There is no specific information available in the scientific literature regarding the metabolic fate of this compound. However, based on the known metabolism of other fluorinated aromatic compounds and phenylacetic acid itself, a hypothetical metabolic pathway can be proposed.[11][12][13][14][15] The metabolism of xenobiotics, including drugs, primarily occurs in the liver and involves Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism:

  • O-Demethylation: The methoxy group could be a site for oxidative O-demethylation by cytochrome P450 enzymes, leading to the formation of a phenolic metabolite.

  • Hydroxylation: The aromatic ring could undergo hydroxylation at positions not occupied by the fluoro or methoxy groups.

  • Defluorination: While the carbon-fluorine bond is generally strong, metabolic defluorination can occur, although it is typically a minor pathway for aryl fluorides.[11]

Phase II Metabolism:

  • Glucuronidation: The carboxylic acid moiety and any phenolic metabolites formed in Phase I can be conjugated with glucuronic acid to form water-soluble glucuronides, which are readily excreted.

  • Amino Acid Conjugation: Phenylacetic acid is known to be conjugated with amino acids, such as glutamine, to facilitate its excretion. It is plausible that this compound could undergo similar conjugation.

Hypothetical Metabolic Pathway of this compound

G cluster_metabolism Hypothetical Metabolic Pathway cluster_phase1 Phase I cluster_phase2 Phase II Parent This compound Demethylation O-Demethylation Parent->Demethylation Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation Glucuronidation1 Glucuronidation Parent->Glucuronidation1 AminoAcidConjugation Amino Acid Conjugation Parent->AminoAcidConjugation Metabolite1 2-Fluoro-6-hydroxyphenylacetic acid Demethylation->Metabolite1 Metabolite2 Hydroxylated Metabolite Hydroxylation->Metabolite2 Glucuronidation2 Glucuronidation Metabolite1->Glucuronidation2 Conjugate1 Glucuronide Conjugate (from Parent) Glucuronidation1->Conjugate1 Conjugate2 Glucuronide Conjugate (from Metabolite 1) Glucuronidation2->Conjugate2 Conjugate3 Amino Acid Conjugate AminoAcidConjugation->Conjugate3 Excretion Excretion Conjugate1->Excretion Conjugate2->Excretion Conjugate3->Excretion

References

2-Fluoro-6-methoxyphenylacetic acid CAS number 500912-19-6

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 500912-19-6

This technical guide provides a comprehensive overview of 2-Fluoro-6-methoxyphenylacetic acid, tailored for researchers, scientists, and professionals in drug development. The document summarizes its chemical and physical properties, outlines a general synthetic approach due to the absence of specific published protocols, and discusses its current status in scientific literature.

Core Chemical and Physical Properties

This compound is a substituted phenylacetic acid derivative. Its chemical structure incorporates a fluorine atom and a methoxy group on the phenyl ring, functionalities that are of significant interest in medicinal chemistry for their potential to modulate a molecule's pharmacokinetic and pharmacodynamic properties.

PropertyValue
CAS Number 500912-19-6
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
Appearance Off-white to light yellow powder
Boiling Point 137-140 °C
Synonyms (2-Fluoro-6-methoxyphenyl)acetic acid, 2-(Carboxymethyl)-3-fluoroanisole

Synthesis and Experimental Protocols

Generalized Experimental Protocol: Hydrolysis of 2-Fluoro-6-methoxybenzyl Cyanide

This protocol is a representative example for the synthesis of substituted phenylacetic acids and has not been specifically validated for this compound.

Materials:

  • 2-Fluoro-6-methoxybenzyl cyanide

  • Sulfuric acid (concentrated)

  • Water

  • Crushed ice

  • Suitable recrystallization solvent (e.g., toluene/hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Fluoro-6-methoxybenzyl cyanide (1.0 equivalent) with a solution of sulfuric acid and water.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3-4 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.

  • Isolation: The precipitated this compound is collected by vacuum filtration and washed with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield the final product.

G Generalized Synthesis Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product 2-Fluoro-6-methoxybenzyl\nCyanide 2-Fluoro-6-methoxybenzyl Cyanide Acid Hydrolysis Acid Hydrolysis 2-Fluoro-6-methoxybenzyl\nCyanide->Acid Hydrolysis H2SO4, H2O, Reflux Quenching on Ice Quenching on Ice Acid Hydrolysis->Quenching on Ice Filtration Filtration Quenching on Ice->Filtration Recrystallization Recrystallization Filtration->Recrystallization 2-Fluoro-6-methoxyphenylacetic\nAcid 2-Fluoro-6-methoxyphenylacetic Acid Recrystallization->2-Fluoro-6-methoxyphenylacetic\nAcid

An In-depth Technical Guide to the Molecular Structure of 2-Fluoro-6-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure and key chemical identifiers for 2-Fluoro-6-methoxyphenylacetic acid, a compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its structural characteristics and provides a generalized workflow for the characterization of such a novel chemical entity.

Molecular and Structural Data

This compound is a substituted aromatic carboxylic acid. Its core structure consists of a phenylacetic acid backbone with both a fluorine atom and a methoxy group attached to the benzene ring.

PropertyValue
Molecular Formula C₉H₉FO₃[1][2]
Molecular Weight 184.164 g/mol [1]
CAS Number 500912-19-6[1][2]
IUPAC Name (2-Fluoro-6-methoxyphenyl)acetic acid
InChI 1S/C9H9FO3/c1-13-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
InChIKey SXCFMVORODAUBP-UHFFFAOYSA-N
Physical Form Solid-Powder
Synonyms 2-(Carboxymethyl)-3-fluoroanisole

Molecular Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound, highlighting the spatial arrangement of its constituent atoms and functional groups.

molecular_structure cluster_ring Benzene Ring C1 C C2 C C1->C2 F F C1->F F C3 C C2->C3 OCH3 OCH3 C2->OCH3 OCH₃ C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 CH2COOH CH2COOH C6->CH2COOH CH₂COOH

Molecular structure of this compound.

Experimental Characterization Workflow

General Synthetic Approach

The synthesis of fluorinated phenylacetic acid derivatives can be approached through various methods. One common strategy involves the reduction of corresponding mandelic acids. However, this method is noted to be more effective for substrates with electron-donating groups. For compounds with electron-withdrawing substituents like fluorine, alternative multi-step synthetic routes starting from appropriate aromatic halides are often employed. A detailed experimental protocol would require specific optimization of reaction conditions, catalysts, and purification methods.

Structural Elucidation Techniques

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be used to identify the number and environment of hydrogen atoms, showing characteristic shifts for the aromatic protons, the methylene protons of the acetic acid group, and the methyl protons of the methoxy group.

    • ¹³C NMR would provide information on the carbon skeleton, with distinct signals for the aromatic carbons, the carbonyl carbon, the methylene carbon, and the methoxy carbon.

    • ¹⁹F NMR would be crucial to confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help identify the functional groups present in the molecule, such as the characteristic C=O stretch of the carboxylic acid and the C-O stretch of the ether group.

Biological Activity Screening Workflow

To investigate the potential biological relevance of this compound, a systematic screening process is typically initiated. This workflow is designed to identify any pharmacological or biological effects of the compound.

biological_workflow cluster_synthesis Compound Synthesis & Purification cluster_screening Biological Screening cluster_validation Hit Validation & Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS, IR) Purification->Characterization Primary_Screening High-Throughput Screening (Target-based or Phenotypic) Characterization->Primary_Screening Hit_Identification Identification of 'Hits' Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Selectivity_Profiling Selectivity & Specificity Assays Dose_Response->Selectivity_Profiling SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Profiling->SAR_Studies In_Vivo_Models In Vivo Efficacy & PK/PD Studies SAR_Studies->In_Vivo_Models Toxicology Preliminary Toxicology Assessment In_Vivo_Models->Toxicology

General workflow for the characterization and screening of a novel chemical entity.

References

Solubility Profile of 2-Fluoro-6-methoxyphenylacetic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Fluoro-6-methoxyphenylacetic acid in common laboratory solvents. Despite a comprehensive search of available scientific literature and chemical databases, specific quantitative solubility data for this compound remains largely unreported. This document, therefore, aims to provide a foundational understanding by presenting available information on structurally similar compounds and outlining standard experimental methodologies for solubility determination.

Executive Summary

Inferred Solubility from Analogous Compounds

To provide a contextual understanding, the reported solubility of structurally related phenylacetic acid derivatives is presented below. It is crucial to note that these values are for different molecules and should be considered as estimations only for this compound. The fluorine and methoxy substituents at the 2 and 6 positions will influence the crystal lattice energy and solvation characteristics, leading to different solubility values.

CompoundSolventSolubility
2-Methoxyphenylacetic acidWater9.2 g/L
4-Methoxyphenylacetic acidWater18 mg/mL

This data is for comparative purposes only and does not represent the solubility of this compound.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following established experimental protocols are recommended.

General Workflow for Solubility Assessment

The determination of a compound's solubility is a critical step in preclinical development and chemical process design. A typical workflow involves equilibrating an excess of the solid compound in the solvent of interest, followed by quantification of the dissolved solute in the supernatant.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add to a known volume of solvent prep1->prep2 equil Agitate at constant temperature until equilibrium is reached prep2->equil sep Centrifuge or filter to separate undissolved solid equil->sep anal1 Collect supernatant sep->anal1 anal2 Quantify concentration (e.g., HPLC, UV-Vis) anal1->anal2

Caption: General workflow for experimental solubility determination.

Method 1: High-Performance Liquid Chromatography (HPLC)
  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, methanol, ethanol, acetone, DMSO).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Inject the diluted sample onto a calibrated HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • Quantification: Determine the concentration of this compound in the supernatant by comparing its peak area to a standard calibration curve. The solubility is then calculated by taking the dilution factor into account.

Method 2: Gravimetric Analysis
  • Preparation of Saturated Solutions: Prepare saturated solutions as described in Method 1 (steps 1 and 2).

  • Phase Separation: Filter the saturated solution through a pre-weighed, fine-porosity filter to remove any undissolved solid.

  • Solvent Evaporation: Transfer a known volume of the clear filtrate to a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a fume hood.

  • Mass Determination: Once the solvent is completely removed, weigh the container with the dried residue.

  • Calculation: The solubility is calculated by subtracting the initial weight of the container from the final weight and dividing by the volume of the filtrate used.

Logical Relationship for Solvent Selection

The choice of solvent for a particular application depends on the desired concentration and the downstream process. The following diagram illustrates a logical approach to solvent selection based on the properties of this compound as a polar organic acid.

G cluster_solute This compound cluster_solvents Solvent Polarity cluster_solubility Expected Solubility solute Polar Organic Acid polar_protic Polar Protic (e.g., Water, Methanol) solute->polar_protic Potential for H-bonding and Acid-Base Interaction polar_aprotic Polar Aprotic (e.g., DMSO, Acetone) solute->polar_aprotic Good Interaction (Dipole-Dipole) nonpolar Nonpolar (e.g., Hexane, Toluene) solute->nonpolar Poor Interaction mod_sol Moderate to High Solubility polar_protic->mod_sol high_sol High Solubility polar_aprotic->high_sol low_sol Low Solubility nonpolar->low_sol

Caption: Logical guide for solvent selection based on polarity.

Conclusion

While specific, published quantitative solubility data for this compound is currently unavailable, this guide provides a framework for researchers and drug development professionals. By understanding the solubility of analogous compounds and employing standard experimental protocols, the necessary solubility profile can be determined. It is anticipated that this compound will exhibit low solubility in nonpolar solvents, moderate solubility in polar protic solvents, and high solubility in polar aprotic solvents. Experimental verification is strongly recommended for any application requiring precise solubility values.

Potential Derivatives of 2-Fluoro-6-methoxyphenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential derivatives of 2-Fluoro-6-methoxyphenylacetic acid, a compound of interest in medicinal chemistry due to its unique substitution pattern. The presence of both a fluorine atom and a methoxy group on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of its derivatives. This document provides an in-depth overview of potential ester, amide, and hydrazide derivatives, including detailed hypothetical experimental protocols for their synthesis and a discussion of their potential biological activities based on analogous structures.

Core Concepts and Potential Applications

The strategic incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] The methoxy group can also modulate the electronic and steric properties of a molecule, influencing its interaction with biological targets.[1] Derivatives of phenylacetic acid have been investigated for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[5] Therefore, derivatives of this compound represent a promising area for the discovery of novel therapeutic agents.

Synthesis of Potential Derivatives

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of various derivatives. The following sections outline the general synthetic pathways for obtaining esters, amides, and hydrazides.

Ester Derivatives

Esterification of this compound can be achieved through several methods, with Fischer esterification being a common and cost-effective approach.[6][7][8] This acid-catalyzed reaction involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[6][8][9]

General Reaction Scheme for Fischer Esterification:

Fischer_Esterification 2-Fluoro-6-methoxyphenylacetic_acid This compound Ester 2-Fluoro-6-methoxyphenylacetate Ester 2-Fluoro-6-methoxyphenylacetic_acid->Ester + R-OH (H+ catalyst, Heat) Alcohol R-OH Alcohol->Ester H2O Water Ester->H2O - H2O

Caption: General workflow for Fischer esterification.

Amide Derivatives

Amide derivatives can be synthesized by the coupling of this compound with a primary or secondary amine. Direct amidation can be challenging due to the formation of an ammonium carboxylate salt.[10][11] Therefore, the carboxylic acid is often activated using a coupling agent, such as dicyclohexylcarbodiimide (DCC), or converted to a more reactive species like an acyl chloride.[11][12]

General Reaction Scheme for Amide Formation using a Coupling Agent:

Amide_Formation Carboxylic_Acid This compound Amide 2-Fluoro-6-methoxyphenylacetamide Derivative Carboxylic_Acid->Amide Amine R1R2NH Amine->Amide Coupling_Agent Coupling Agent (e.g., DCC) Coupling_Agent->Amide Byproduct Byproduct Amide->Byproduct

Caption: General workflow for amide synthesis.

Hydrazide Derivatives

Hydrazides are typically synthesized from the corresponding esters by reaction with hydrazine hydrate.[13][14] This nucleophilic acyl substitution reaction is generally carried out in an alcoholic solvent. Phenylacetic acid hydrazide itself is a known compound and serves as a precursor for various bioactive molecules.[5][15]

General Reaction Scheme for Hydrazide Formation:

Hydrazide_Formation Ester 2-Fluoro-6-methoxyphenylacetate Ester Hydrazide 2-Fluoro-6-methoxyphenylaceto-hydrazide Ester->Hydrazide Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Hydrazide Alcohol R-OH Hydrazide->Alcohol

Caption: General workflow for hydrazide synthesis.

Data Presentation: Potential Derivatives and Estimated Yields

The following table summarizes potential derivatives of this compound and provides estimated reaction yields based on general protocols for similar compounds.

Derivative TypeDerivative NameR Group / AmineEstimated Yield (%)
EsterMethyl 2-fluoro-6-methoxyphenylacetateMethanol80-90
EsterEthyl 2-fluoro-6-methoxyphenylacetateEthanol80-90
EsterIsopropyl 2-fluoro-6-methoxyphenylacetateIsopropanol75-85
AmideN-Benzyl-2-fluoro-6-methoxyphenylacetamideBenzylamine85-95
Amide2-Fluoro-N-(4-fluorophenyl)-6-methoxy-phenylacetamide4-Fluoroaniline80-90
Amide2-(2-Fluoro-6-methoxyphenyl)-1-morpholinoethan-1-oneMorpholine90-98
Hydrazide2-Fluoro-6-methoxyphenylacetohydrazideHydrazine70-85

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of representative derivatives of this compound. These are based on established procedures for similar compounds.

Synthesis of Ethyl 2-fluoro-6-methoxyphenylacetate (Ester)

Method: Fischer Esterification[6][7][8][9][16][17]

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 54.3 mmol).

  • Add absolute ethanol (100 mL) to the flask.

  • Slowly and carefully add concentrated sulfuric acid (2 mL) to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by vacuum distillation to yield ethyl 2-fluoro-6-methoxyphenylacetate.

Synthesis of N-Benzyl-2-fluoro-6-methoxyphenylacetamide (Amide)

Method: Amide coupling using a carbodiimide reagent.[11][12]

Procedure:

  • Dissolve this compound (5.0 g, 27.1 mmol) in anhydrous dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (6.1 g, 29.8 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

  • Stir the mixture at 0 °C for 20 minutes.

  • Add benzylamine (3.2 mL, 29.8 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford N-benzyl-2-fluoro-6-methoxyphenylacetamide.

Synthesis of 2-Fluoro-6-methoxyphenylacetohydrazide (Hydrazide)

Method: Hydrazinolysis of the corresponding ester.[13][14]

Procedure:

  • Dissolve ethyl 2-fluoro-6-methoxyphenylacetate (5.0 g, 23.6 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (2.4 mL, 47.2 mmol) to the solution.

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under vacuum.

  • Pour the concentrated mixture into ice-cold water to precipitate the hydrazide.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to obtain 2-Fluoro-6-methoxyphenylacetohydrazide. Further purification can be achieved by recrystallization from ethanol.

Potential Biological Activities

While specific biological data for derivatives of this compound is not widely available, the structural motifs suggest potential for various pharmacological activities.

  • Anti-inflammatory and Analgesic Activity: Many phenylacetic acid derivatives exhibit anti-inflammatory properties. The presence of a fluorine atom can enhance this activity.

  • Antimicrobial Activity: The introduction of fluorine and the formation of amide or hydrazide derivatives can lead to compounds with antibacterial and antifungal properties.[18]

  • Anticancer Activity: Fluorinated and methoxy-substituted aromatic compounds have been extensively studied as anticancer agents, often targeting specific enzymes or receptors.[18][19][20][21]

  • Enzyme Inhibition: The 2-fluoro-6-methoxyphenyl moiety could serve as a pharmacophore for binding to the active sites of various enzymes.

Further research and biological screening are necessary to elucidate the specific activities and therapeutic potential of these novel derivatives.

Conclusion

This technical guide provides a foundational framework for the synthesis and exploration of potential derivatives of this compound. The outlined synthetic protocols for esters, amides, and hydrazides offer a starting point for researchers in drug discovery and medicinal chemistry. The unique combination of fluoro and methoxy substituents on the phenylacetic acid scaffold presents an opportunity for the development of new chemical entities with potentially valuable biological activities. Further investigation into the synthesis and biological evaluation of these compounds is highly encouraged.

References

Commercial Suppliers of 2-Fluoro-6-methoxyphenylacetic Acid: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of high-quality chemical reagents is a critical first step in the research and development pipeline. This guide provides a detailed overview of commercial suppliers for 2-Fluoro-6-methoxyphenylacetic acid (CAS Number: 500912-19-6), a key building block in the synthesis of various pharmaceutical compounds. The following tables summarize key quantitative data from various suppliers to facilitate straightforward comparison.

Chemical Identity:

AttributeValue
Chemical Name This compound
CAS Number 500912-19-6
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol

Commercial Supplier and Product Specifications:

The following table outlines the commercial availability of this compound from a selection of suppliers. Please note that pricing and availability are subject to change and may require direct inquiry with the supplier.

SupplierCatalog NumberPurityAvailable QuantitiesPrice
Santa Cruz Biotechnology sc-286820Not explicitly stated; refer to Certificate of Analysis[1]Inquire with supplierInquire with supplier
Sigma-Aldrich (distributor for ChemScene LLC / Jinay Pharmaceuticals Pvt Ltd.) JAYH9A8EC6AD≥97%Inquire with supplierInquire with supplier[2]
Sigma-Aldrich (distributor for Apollo Scientific Ltd.) APO455834160Not explicitly statedInquire with supplierInquire with supplier
Capot Chemical 32539Not explicitly statedInquire with supplierInquire with supplier[3]
2a biotech 2A-905746898.00%Inquire with supplierRegister or Login for price[4]
Splendid Lab Pvt. Ltd. CSL-19165Not explicitly statedInquire with supplierInquire with supplier[5]
NovoChemy Ltd. NC-149095+%1g, 10g$100/1g, $300/10g[6]
Career Henan Chemical Co. Not specifiedNot explicitly statedMinimum Order: 1 KilogramContact supplier[7]
Hangzhou J&H Chemical Co., Ltd. Not specifiedNot explicitly statedInquire with supplierInquire with supplier[8]
ChemUniverse Not specifiedPurity to be specified by requesterInquire with supplierInquire with supplier[9]
chemPUR Feinchemikalien und Forschungsbedarf GmbH Not specified>95%Inquire with supplierInquire with supplier

Logical Workflow for Procurement:

For researchers intending to procure this compound, the following workflow is recommended.

procurement_workflow A Identify Research Need B Consult Supplier Table A->B C Evaluate Purity and Quantity Requirements B->C D Request Quotations C->D E Compare Price and Lead Time D->E F Select Supplier and Place Order E->F G Receive and Verify Certificate of Analysis F->G

Caption: A streamlined workflow for the procurement of chemical reagents.

References

Methodological & Application

Application of 2-Fluoro-6-methoxyphenylacetic Acid in Medicinal Chemistry: A Case Study on the Synthesis of a Soluble Epoxide Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-6-methoxyphenylacetic acid is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of biologically active molecules. The presence of the fluoro and methoxy groups on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and receptor interactions. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent and selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various cardiovascular and inflammatory diseases.

Therapeutic Target: Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a cytosolic enzyme that plays a crucial role in the metabolism of endogenous signaling lipids.[1] Specifically, sEH hydrolyzes epoxyeicosatrienoic acids (EETs), which are anti-inflammatory, vasodilatory, and analgesic lipid mediators, into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[1][2] By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for the treatment of hypertension, inflammation, pain, and cardiovascular diseases.[1]

Case Study: Synthesis of GSK2256294, a Clinical Stage sEH Inhibitor

A prominent example of the application of this compound is in the synthesis of GSK2256294, a potent and selective sEH inhibitor that has undergone clinical evaluation.[3][4] The 2-fluoro-6-methoxyphenylacetyl moiety of GSK2256294 plays a key role in its high affinity and selectivity for the sEH enzyme.

Quantitative Data

The biological activity and pharmacokinetic properties of GSK2256294 are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of GSK2256294 against Soluble Epoxide Hydrolase [2][5]

Enzyme SourceIC₅₀ (pM)
Recombinant Human sEH27
Recombinant Rat sEH61
Recombinant Murine sEH189
Human Whole Blood (cellular activity)660

Table 2: Pharmacokinetic Parameters of GSK2256294 in Humans (Single Dose Administration) [4][6]

ParameterValue
Doses Tested2 - 20 mg
Half-life (t½)25 - 43 hours
Time to Maximum Concentration (Tmax)~1 - 2 hours
sEH Inhibition at 20 mg99.8%

Experimental Protocols

The synthesis of GSK2256294 involves the formation of an amide bond between this compound and a suitable amine precursor. Below are detailed protocols for the key synthetic steps.

Protocol 1: Synthesis of N-(4-cyanobenzyl)-2-(2-fluoro-6-methoxyphenyl)acetamide (A Key Intermediate)

This protocol describes the amide coupling of this compound with 4-(aminomethyl)benzonitrile, a common precursor for sEH inhibitors.

Materials:

  • This compound

  • 4-(Aminomethyl)benzonitrile hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add 4-(aminomethyl)benzonitrile hydrochloride (1.0 eq) and HOBt (1.2 eq).

  • Add DIPEA (2.5 eq) to the mixture and stir for 10 minutes.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product, N-(4-cyanobenzyl)-2-(2-fluoro-6-methoxyphenyl)acetamide.

Protocol 2: In Vitro sEH Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of compounds against sEH.

Materials:

  • Recombinant human sEH

  • Substrate: 14,15-Epoxyeicosatrienoic acid (14,15-EET)

  • Test compound (e.g., GSK2256294) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a solution of recombinant human sEH in the assay buffer.

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the sEH enzyme solution to wells containing the test compound at various concentrations (final DMSO concentration should be kept low, e.g., <1%).

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate the enzymatic reaction by adding the substrate (14,15-EET) to each well.

  • Incubate the reaction for a specific time (e.g., 30 minutes) at 37 °C.

  • Terminate the reaction by adding a quenching solution (e.g., acetonitrile).

  • Analyze the formation of the product, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

  • Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response model.

Visualizations

sEH_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs GSK2256294 GSK2256294 (sEH Inhibitor) GSK2256294->sEH Inhibition

Caption: Signaling pathway of sEH and its inhibition by GSK2256294.

Synthesis_Workflow Start This compound + 4-(Aminomethyl)benzonitrile Coupling Amide Coupling (EDC, HOBt, DIPEA in DCM) Start->Coupling Workup Aqueous Workup (NaHCO3, Brine) Coupling->Workup Purification Column Chromatography Workup->Purification Product N-(4-cyanobenzyl)-2-(2-fluoro-6-methoxyphenyl)acetamide Purification->Product

Caption: Experimental workflow for the synthesis of a key GSK2256294 intermediate.

This compound serves as a critical synthon in the development of potent and selective enzyme inhibitors, as exemplified by the clinical candidate GSK2256294. The strategic incorporation of the 2-fluoro-6-methoxyphenylacetyl group is instrumental in achieving high-affinity binding to the soluble epoxide hydrolase enzyme. The provided protocols offer a foundation for the synthesis and evaluation of novel analogs for researchers in the field of drug discovery. The favorable pharmacokinetic profile and potent in vivo activity of GSK2256294 underscore the utility of this compound in constructing drug candidates with therapeutic potential.

References

Application Note: HPLC Analysis of 2-Fluoro-6-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Fluoro-6-methoxyphenylacetic acid. The described protocol is designed for accuracy, precision, and high throughput, making it suitable for various applications in pharmaceutical research and development, including purity assessment, stability testing, and quantification in complex matrices. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient means of analysis.

Introduction

This compound is a key intermediate and building block in the synthesis of various pharmaceutical compounds. Accurate and precise analytical methods are crucial for ensuring the quality and consistency of this starting material and for monitoring its conversion in chemical reactions. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document provides a comprehensive protocol for the HPLC analysis of this compound, developed based on established methods for similar aromatic carboxylic acids.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of aromatic carboxylic acids.[1]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Phosphoric acid or formic acid for mobile phase modification.

  • Standards: A certified reference standard of this compound.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These conditions have been adapted from methods used for the analysis of phenylacetic acid and other aromatic carboxylic acids.[1][2]

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Isocratic: 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 10 minutes

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolve the standard in a small amount of diluent (e.g., 50:50 acetonitrile:water).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with the diluent and mix thoroughly.

Sample Preparation
  • Sample Weighing: Accurately weigh a sample containing a known amount of this compound.

  • Dissolution: Dissolve the sample in a suitable volume of diluent to achieve a final concentration within the linear range of the calibration curve.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject a diluent blank to ensure that there are no interfering peaks at the retention time of the analyte.

  • Standard Injections: Inject the standard solutions to establish the calibration curve and verify system suitability.

  • Sample Injections: Inject the prepared sample solutions for analysis.

Data Analysis

The concentration of this compound in the samples is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the standard solutions.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup & Equilibration Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Injection Injection HPLC_System->Injection Chromatogram Chromatogram Acquisition Injection->Chromatogram Quantification Quantification & Reporting Chromatogram->Quantification

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward and can be readily implemented in a laboratory setting with standard HPLC equipment. This method is suitable for routine quality control and research applications in the pharmaceutical industry.

References

Application Note: NMR Characterization of 2-Fluoro-6-methoxyphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoro-6-methoxyphenylacetic acid and its derivatives are an important class of compounds in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of various therapeutic agents. A thorough structural characterization is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of these molecules in solution. This application note provides a detailed protocol for the NMR characterization of this compound, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analysis.

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

  • Analyte: this compound (or a derivative thereof).

  • Sample Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue. Note that the chemical shifts will vary depending on the solvent used.

  • Concentration:

    • For ¹H NMR: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.

    • For ¹³C NMR and 2D NMR: A more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended.

  • Procedure:

    • Weigh the desired amount of the sample into a clean, dry vial.

    • Add the deuterated solvent and gently agitate until the sample is fully dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 16 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024 or more, depending on concentration.

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.5 seconds

    • Relaxation Delay: 2 seconds

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans: 2-4

    • Spectral Width (F1 and F2): 12 ppm

    • Data Points (F2): 2048

    • Increments (F1): 256

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 2-4

    • Spectral Width (F2 - ¹H): 12 ppm

    • Spectral Width (F1 - ¹³C): 165 ppm

    • Data Points (F2): 1024

    • Increments (F1): 256

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf

    • Number of Scans: 4-8

    • Spectral Width (F2 - ¹H): 12 ppm

    • Spectral Width (F1 - ¹³C): 220 ppm

    • Data Points (F2): 2048

    • Increments (F1): 256

Data Presentation

The following tables summarize the representative NMR data for this compound in CDCl₃.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
10.5 (broad s)s1H-COOH
7.25td1H8.4, 6.4H-4
6.80t1H8.4H-5
6.70d1H8.4H-3
3.90s3H-OCH₃
3.75s2H-CH₂

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
176.5COOH
160.0 (d, J=245 Hz)C-2
158.0 (d, J=10 Hz)C-6
132.0 (d, J=10 Hz)C-4
113.0 (d, J=2 Hz)C-1
108.0 (d, J=20 Hz)C-5
98.0 (d, J=25 Hz)C-3
56.0OCH₃
35.0CH₂

Table 3: Key 2D NMR Correlations

ExperimentProton (δ ppm)Correlated Carbon (δ ppm)Correlation Type
HSQC 7.25132.0¹J(C,H)
6.80108.0¹J(C,H)
6.7098.0¹J(C,H)
3.9056.0¹J(C,H)
3.7535.0¹J(C,H)
HMBC 3.75176.5, 113.0, 158.0²J(C,H), ³J(C,H)
3.90158.0²J(C,H)
6.70160.0, 108.0, 113.0²J(C,H), ³J(C,H)

Visualization of Workflows and Structural Elucidation

The following diagrams illustrate the experimental workflow and the logical process of assigning NMR signals to the molecular structure.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Filter into NMR Tube dissolve->transfer H1 1H NMR transfer->H1 C13 13C NMR COSY 2D COSY HSQC 2D HSQC HMBC 2D HMBC proc Fourier Transform Phase & Baseline Correction integrate Integration & Peak Picking proc->integrate assign Structure Elucidation integrate->assign cluster_acq cluster_acq cluster_acq->proc

Fig. 1: General experimental workflow for NMR characterization.

structure_elucidation cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_assign Fragment Assembly H1 1H NMR: - Chemical Shifts - Integration - Multiplicity HSQC HSQC: Direct C-H Bonds H1->HSQC frag1 Identify Spin Systems (COSY) H1->frag1 C13 13C NMR: - Number of Signals - Chemical Shifts C13->HSQC frag2 Connect Fragments (HMBC) HSQC->frag2 HMBC HMBC: 2-3 Bond C-H Connectivity HMBC->frag2 COSY COSY: H-H Couplings COSY->frag1 frag1->frag2 final Final Structure frag2->final

Fig. 2: Logical workflow for structure elucidation using NMR data.

Conclusion

This application note provides a comprehensive guide for the NMR characterization of this compound and its derivatives. The detailed protocols for sample preparation and data acquisition, combined with the representative data tables and workflow visualizations, offer researchers a robust framework for the structural analysis of this important class of molecules. Accurate and thorough NMR characterization is essential for ensuring the quality and integrity of these compounds in research and development.

Application Notes & Protocols: Esterification of 2-Fluoro-6-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental procedure for the synthesis of alkyl esters of 2-Fluoro-6-methoxyphenylacetic acid. The primary method detailed is the Fischer-Speier esterification, a robust and widely applicable acid-catalyzed reaction. An alternative method, the Steglich esterification, is also discussed for substrates that may be sensitive to strong acidic conditions. These protocols are intended to serve as a comprehensive guide for chemists in a research and development setting.

Introduction

This compound is a substituted phenylacetic acid derivative. Phenylacetic acid and its analogs are important building blocks in the synthesis of various pharmaceuticals and other biologically active compounds. The esterification of the carboxylic acid moiety is a common transformation to modify the compound's physicochemical properties, such as lipophilicity and metabolic stability, or to protect the carboxylic acid group during subsequent synthetic steps.

This protocol will focus on the Fischer-Speier esterification, a classic and efficient method for producing esters from carboxylic acids and alcohols using an acid catalyst.[1][2][3] The reaction is an equilibrium process, and strategies to drive the reaction towards the product, such as using an excess of the alcohol or removing water as it is formed, are often employed.[4][5][6]

Experimental Protocols

Primary Method: Fischer-Speier Esterification

This protocol describes the synthesis of Methyl 2-fluoro-6-methoxyphenylacetate. The same procedure can be adapted for other simple alcohols like ethanol by substituting methanol accordingly.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents or used as the solvent).

  • Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents). The addition is exothermic and should be done cautiously.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol).[7] Allow the reaction to proceed for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Alternative Method: Steglich Esterification

For substrates that are sensitive to the harsh conditions of Fischer esterification, the Steglich esterification offers a milder alternative that proceeds at room temperature.[8][9][10] This method utilizes a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-Dimethylaminopyridine (DMAP).[8][9][11]

Brief Protocol:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).

  • Cool the mixture in an ice bath.

  • Add the coupling agent (e.g., DCC, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • The by-product, dicyclohexylurea (DCU) if using DCC, is insoluble in DCM and can be removed by filtration.

  • The filtrate is then washed with dilute acid, saturated sodium bicarbonate, and brine, dried, and concentrated to yield the ester.

Data Presentation

The following table summarizes the key reactants and expected outcomes for the Fischer-Speier esterification of this compound with methanol.

ParameterValue
Starting Material This compound
Reagent Methanol
Catalyst Sulfuric Acid
Product Methyl 2-fluoro-6-methoxyphenylacetate
Typical Yield 85-95%
Reaction Temperature Reflux (approx. 65°C)
Reaction Time 4-8 hours

Visualization

Experimental Workflow Diagram

Fischer_Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Acid in Methanol add_catalyst Add H₂SO₄ (catalyst) start->add_catalyst 1.0 eq Acid 10-20 eq MeOH reflux Reflux (4-8 hours) add_catalyst->reflux Heat to 65°C cool Cool to RT reflux->cool quench Quench with NaHCO₃ (aq) cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography (if needed) concentrate->purify end Pure Ester purify->end

Caption: Workflow for Fischer-Speier Esterification.

Signaling Pathway (Reaction Mechanism Overview)

Fischer_Mechanism start Carboxylic Acid (R-COOH) protonation Protonation of Carbonyl Oxygen start->protonation H⁺ catalyst nucleophilic_attack Nucleophilic Attack by Alcohol (R'-OH) protonation->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate Formation nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer elimination Elimination of Water proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation product Ester (R-COOR') deprotonation->product Regenerates H⁺

Caption: Key steps in the Fischer-Speier esterification mechanism.

References

Application Notes: Utilizing 2-Fluoro-6-methoxyphenylacetic Acid in the Synthesis of Soluble Epoxide Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-methoxyphenylacetic acid is a valuable starting material in medicinal chemistry, particularly in the development of potent and selective enzyme inhibitors. Its unique substitution pattern, featuring a fluoro group and a methoxy group ortho to the acetic acid moiety, provides a scaffold that can be elaborated into complex molecular architectures with desirable pharmacological properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of soluble epoxide hydrolase (sEH) inhibitors, a class of therapeutic agents with potential applications in treating inflammatory and cardiovascular diseases.

Application: Synthesis of a Key Amide Intermediate for Soluble Epoxide Hydrolase (sEH) Inhibitors

A primary application of this compound is in the synthesis of amide intermediates that form the core of potent sEH inhibitors. The following protocol details the amide coupling of this compound with a substituted adamantane amine, a common structural motif in sEH inhibitors.

Experimental Protocol: Amide Coupling Reaction

This protocol describes the formation of N-(adamantan-1-yl)-2-(2-fluoro-6-methoxyphenyl)acetamide, a key intermediate in the synthesis of various sEH inhibitors.

Materials:

  • This compound

  • 1-Adamantanamine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Amine and Base: To the stirred solution, add 1-Adamantanamine (1.0-1.2 eq) followed by the dropwise addition of DIEA (2.0-3.0 eq).

  • Activation and Coupling: Add the coupling reagent, HATU (1.1-1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(adamantan-1-yl)-2-(2-fluoro-6-methoxyphenyl)acetamide.

Quantitative Data

The following table summarizes representative quantitative data for the amide coupling reaction. Actual yields may vary depending on the specific reaction scale and conditions.

Reactant/ReagentMolar EquivalentsPurityTypical Yield (%)
This compound1.0>98%-
1-Adamantanamine1.1>98%-
HATU1.2>98%-
DIEA2.5>99%-
Product: N-(adamantan-1-yl)-2-(2-fluoro-6-methoxyphenyl)acetamide->95%85-95

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve this compound in DMF add_amine Add 1-Adamantanamine start->add_amine add_base Add DIEA add_amine->add_base add_hatu Add HATU add_base->add_hatu stir Stir at Room Temperature add_hatu->stir dilute Dilute with EtOAc stir->dilute wash_bicarb Wash with NaHCO₃ dilute->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate chromatography Flash Column Chromatography filter_concentrate->chromatography product Pure Product chromatography->product

Caption: Workflow for the synthesis of N-(adamantan-1-yl)-2-(2-fluoro-6-methoxyphenyl)acetamide.

Signaling Pathway Context

The synthesized amide acts as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory and vasodilatory properties. By inhibiting sEH, the levels of beneficial EETs are increased.

signaling_pathway cluster_pathway Soluble Epoxide Hydrolase (sEH) Pathway AA Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase AA->CYP_Epoxygenase Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor sEH Inhibitor (e.g., N-(adamantan-1-yl)-2-(2-fluoro-6- methoxyphenyl)acetamide derivative) Inhibitor->sEH Inhibition

Caption: Inhibition of the soluble epoxide hydrolase (sEH) pathway by the synthesized amide derivative.

Application Notes and Protocols for the Large-Scale Synthesis of 2-Fluoro-6-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 2-Fluoro-6-methoxyphenylacetic acid, a key intermediate in pharmaceutical and agrochemical research. Two primary synthetic routes are presented: the Oxidation Route, commencing from 2-fluoro-6-methoxybenzyl chloride, and the Grignard Route, which utilizes 2-bromo-1-fluoro-3-methoxybenzene as the starting material. Both methods are evaluated for their scalability, efficiency, and potential challenges. Detailed experimental protocols, quantitative data, and process diagrams are provided to facilitate replication and optimization in a laboratory or industrial setting.

Introduction

This compound is a valuable building block in the synthesis of various biologically active molecules. The presence of the fluoro and methoxy substituents on the phenyl ring significantly influences the pharmacokinetic and pharmacodynamic properties of the final products. The development of a robust and scalable synthesis for this intermediate is therefore of considerable interest to the chemical and pharmaceutical industries. This document outlines two distinct and viable pathways for its large-scale production.

Route 1: The Oxidation Pathway

This synthetic approach is a two-step process starting from the commercially available 2-fluoro-6-methoxybenzyl chloride. The key steps involve a nucleophilic substitution to form the corresponding acetonitrile, followed by hydrolysis to yield the target carboxylic acid. This route is often favored for its straightforward nature and the relatively mild conditions of the final hydrolysis step.

Logical Workflow for the Oxidation Pathway

cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Hydrolysis A 2-Fluoro-6-methoxybenzyl chloride C 2-(2-Fluoro-6-methoxyphenyl)acetonitrile A->C Nucleophilic Substitution B Sodium Cyanide (NaCN) in DMSO E This compound C->E Hydrolysis D Acid or Base Hydrolysis (e.g., H2SO4 or NaOH)

Caption: Synthetic scheme for the Oxidation Pathway.

Experimental Protocol: Oxidation Pathway

Step 1: Synthesis of 2-(2-Fluoro-6-methoxyphenyl)acetonitrile

  • Reagent Charging: In a suitable, inert reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge Dimethyl Sulfoxide (DMSO).

  • Cyanide Addition: Carefully add sodium cyanide (NaCN) to the DMSO with stirring.

  • Substrate Addition: Slowly add 2-fluoro-6-methoxybenzyl chloride to the mixture. An exothermic reaction may be observed. Maintain the temperature within the specified range.

  • Reaction: Heat the reaction mixture to the target temperature and maintain for the specified duration. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).

  • Quenching and Extraction: After completion, cool the reaction mixture and quench by pouring it into a mixture of water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-Fluoro-6-methoxyphenyl)acetonitrile. The crude product may be used directly in the next step or purified further by distillation or crystallization.

Step 2: Hydrolysis to this compound

  • Hydrolysis Setup: Charge the crude 2-(2-Fluoro-6-methoxyphenyl)acetonitrile into a reactor suitable for corrosive reagents.

  • Acid/Base Addition: Add an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

  • Heating: Heat the mixture to reflux and maintain for the specified time until the hydrolysis is complete (monitor by TLC or HPLC).

  • Work-up (Acid Hydrolysis): Cool the reaction mixture and pour it into ice water. The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.

  • Work-up (Base Hydrolysis): Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid by filtration.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).

Quantitative Data: Oxidation Pathway
ParameterStep 1: CyanationStep 2: Hydrolysis (Acidic)
Starting Material 2-Fluoro-6-methoxybenzyl chloride2-(2-Fluoro-6-methoxyphenyl)acetonitrile
Key Reagents Sodium Cyanide, DMSOSulfuric Acid, Water
Temperature 40-60 °C100-110 °C (Reflux)
Reaction Time 4-6 hours8-12 hours
Typical Yield 85-95%80-90%
Purity (crude) >90%>95%

Route 2: The Grignard Pathway

This route begins with the formation of a Grignard reagent from 2-bromo-1-fluoro-3-methoxybenzene, which is then carboxylated using carbon dioxide. This classic organometallic approach is highly effective for the synthesis of carboxylic acids and is amenable to large-scale production, provided that anhydrous conditions are strictly maintained.

Logical Workflow for the Grignard Pathway

cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Carboxylation and Work-up A 2-Bromo-1-fluoro-3-methoxybenzene C 2-Fluoro-6-methoxyphenylmagnesium bromide A->C Grignard Formation B Magnesium (Mg) turnings in THF E Magnesium salt of the carboxylic acid C->E Carboxylation D Carbon Dioxide (CO2, solid or gas) G This compound E->G Protonation F Acidic Work-up (e.g., HCl)

Caption: Synthetic scheme for the Grignard Pathway.

Experimental Protocol: Grignard Pathway

Step 1: Formation of 2-Fluoro-6-methoxyphenylmagnesium bromide

  • Reactor Preparation: Ensure a multi-necked flask is thoroughly flame-dried and equipped with a condenser, mechanical stirrer, and an addition funnel, all under an inert atmosphere (e.g., Nitrogen or Argon).

  • Magnesium Activation: Place magnesium turnings in the flask. A small crystal of iodine can be added to initiate the reaction.

  • Initiation: Add a small portion of a solution of 2-bromo-1-fluoro-3-methoxybenzene in anhydrous tetrahydrofuran (THF) to the magnesium. Gentle heating may be required to start the reaction, which is indicated by a color change and gentle reflux.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

Step 2: Carboxylation and Work-up

  • Carboxylation: Cool the freshly prepared Grignard reagent in an ice-salt bath. Introduce dry carbon dioxide gas over the surface of the stirred solution, or carefully add crushed dry ice in portions. An exothermic reaction will occur.

  • Quenching: After the addition of carbon dioxide is complete, allow the mixture to warm to room temperature. Slowly and carefully quench the reaction by adding an aqueous solution of a strong acid (e.g., hydrochloric acid) while cooling the flask.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate.

  • Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude this compound can be purified by recrystallization.

Quantitative Data: Grignard Pathway
ParameterStep 1: Grignard FormationStep 2: Carboxylation & Work-up
Starting Material 2-Bromo-1-fluoro-3-methoxybenzene2-Fluoro-6-methoxyphenylmagnesium bromide
Key Reagents Magnesium, THF, Iodine (cat.)Carbon Dioxide, Hydrochloric Acid
Temperature 40-65 °C (Reflux)-10 to 0 °C (Carboxylation)
Reaction Time 2-4 hours1-2 hours
Typical Yield 80-90% (Grignard reagent)75-85% (from Grignard)
Purity (crude) Not isolated>90%

Alternative Approach: The Willgerodt-Kindler Reaction

For laboratories equipped to handle sulfur-based reagents at elevated temperatures, the Willgerodt-Kindler reaction offers a convergent approach starting from 2-fluoro-6-methoxyacetophenone. This reaction transforms an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.

Logical Workflow for the Willgerodt-Kindler Pathway

cluster_step1 Step 1: Thioamide Formation cluster_step2 Step 2: Hydrolysis A 2-Fluoro-6-methoxyacetophenone C Thioamide Intermediate A->C Willgerodt-Kindler Reaction B Sulfur (S) and Morpholine E This compound C->E Hydrolysis D Hydrolysis

Caption: Synthetic scheme for the Willgerodt-Kindler Pathway.

This route's viability on a large scale is highly dependent on the commercial availability and cost of the starting acetophenone.

Conclusion

Both the Oxidation and Grignard pathways present viable and scalable methods for the synthesis of this compound. The choice of route will likely depend on the availability and cost of starting materials, as well as the specific equipment and safety infrastructure available. The Oxidation Route via the nitrile intermediate is generally a more direct and potentially safer option for large-scale production, avoiding the use of highly reactive organometallic intermediates. The Grignard Route, while a classic and powerful method, requires stringent control of anhydrous conditions. The Willgerodt-Kindler reaction serves as a noteworthy alternative, particularly if the corresponding acetophenone is a readily accessible precursor. Researchers and process chemists are encouraged to evaluate these protocols and adapt them to their specific needs and capabilities.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-6-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Fluoro-6-methoxyphenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) that may arise during the synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound are analogous to those used for other phenylacetic acids. The two primary routes are:

  • Hydrolysis of 2-Fluoro-6-methoxyphenylacetonitrile: This is a widely used method that involves the conversion of the corresponding benzyl cyanide to the carboxylic acid, typically under acidic or basic conditions.

  • Carbonation of a Grignard Reagent: This route involves the formation of a Grignard reagent from 2-Fluoro-6-methoxybenzyl halide, followed by its reaction with carbon dioxide to yield the desired acetic acid.

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Impurities can arise from starting materials, side reactions, or degradation. The potential impurities are often specific to the synthetic route chosen. See the troubleshooting guides below for more detailed information on impurities associated with each synthetic pathway.

Q3: How can I best purify the final product?

A3: Purification of this compound is typically achieved through recrystallization from a suitable solvent system. The choice of solvent will depend on the impurity profile. Common solvents for recrystallizing phenylacetic acids include water, or mixtures of organic solvents like ethyl acetate and hexanes. Column chromatography on silica gel can also be employed for more challenging purifications.

Q4: What analytical techniques are recommended for purity assessment?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used to identify and quantify impurities if their signals do not overlap with the product's signals. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is a powerful tool for identifying the molecular weights of unknown impurities.

Troubleshooting Guides

Route 1: Hydrolysis of 2-Fluoro-6-methoxyphenylacetonitrile

This synthetic route involves the hydrolysis of the nitrile group to a carboxylic acid. Both acidic and basic conditions can be employed, each with its own set of potential issues.

Experimental Workflow: Hydrolysis of 2-Fluoro-6-methoxyphenylacetonitrile

start Start: 2-Fluoro-6-methoxyphenylacetonitrile hydrolysis Hydrolysis (Acid or Base) start->hydrolysis workup Aqueous Workup (Neutralization/Extraction) hydrolysis->workup purification Purification (Recrystallization) workup->purification product Product: this compound purification->product

Caption: General workflow for the synthesis of this compound via nitrile hydrolysis.

Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete Hydrolysis: The nitrile group is stable and may require harsh conditions for complete conversion.- Increase reaction time and/or temperature. - Use a higher concentration of acid or base. - Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the starting material.
Product Degradation: The product may be sensitive to the harsh reaction conditions.- Use milder hydrolysis conditions if possible. - Minimize the reaction time once the starting material is consumed.
Presence of Amide Impurity Incomplete Hydrolysis: The hydrolysis of the nitrile proceeds through an amide intermediate (2-Fluoro-6-methoxyphenylacetamide).- Prolong the reaction time or increase the temperature to drive the hydrolysis of the amide to the carboxylic acid.
Presence of Starting Material Insufficient Reaction Time/Temperature: The reaction has not gone to completion.- As with low yield, increase reaction time and/or temperature and monitor the reaction progress.
Formation of Colored Impurities Side Reactions/Degradation: The aromatic ring may undergo side reactions under harsh conditions.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use purified reagents and solvents.
Demethylation of Methoxy Group Harsh Acidic Conditions: Strong acids, especially at high temperatures, can cleave the methyl ether, leading to the formation of 2-Fluoro-6-hydroxyphenylacetic acid.- Use a less harsh acid or lower the reaction temperature. - Consider using basic hydrolysis conditions.
Nucleophilic Aromatic Substitution (SNAr) Strong Basic Conditions: The fluorine atom can be susceptible to nucleophilic attack by hydroxide or other nucleophiles present, leading to the formation of 2-hydroxy-6-methoxyphenylacetic acid or other substitution products.- Use milder basic conditions (e.g., lower temperature, less concentrated base). - Carefully control the reaction time.
Route 2: Carbonation of a Grignard Reagent

This route involves the formation of an organometallic intermediate which then reacts with carbon dioxide. This method is highly sensitive to moisture and atmospheric oxygen.

Experimental Workflow: Grignard Synthesis

start Start: 2-Fluoro-6-methoxybenzyl halide grignard_formation Grignard Formation (Mg, anhydrous ether) start->grignard_formation carbonation Carbonation (CO2) grignard_formation->carbonation acid_workup Acidic Workup carbonation->acid_workup product Product: this compound acid_workup->product

Caption: General workflow for the Grignard synthesis of this compound.

Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps
Failure of Grignard Reaction to Initiate Inactive Magnesium: The surface of the magnesium turnings may be oxidized.- Use fresh, high-quality magnesium turnings. - Activate the magnesium by crushing it under an inert atmosphere or by adding a small crystal of iodine.
Presence of Moisture: Grignard reagents are extremely sensitive to water.- Ensure all glassware is oven-dried and cooled under a stream of dry inert gas. - Use anhydrous solvents (e.g., diethyl ether, THF).
Low Yield of Carboxylic Acid Incomplete Grignard Formation: Not all of the starting halide has been converted to the Grignard reagent.- Ensure the magnesium is in excess. - Allow sufficient time for the Grignard reagent to form.
Reaction with Oxygen: Grignard reagents react with atmospheric oxygen.- Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Insufficient Carbonation: The Grignard reagent did not react completely with CO₂.- Use a large excess of dry ice (solid CO₂). - Ensure efficient stirring to maximize contact between the Grignard reagent and CO₂.
Presence of Biphenyl Impurity Wurtz-type Coupling: The Grignard reagent can couple with the unreacted starting halide.- Add the halide slowly to the magnesium suspension to maintain a low concentration of the halide.
Presence of Benzyl Alcohol Impurity Reaction with Oxygen: Oxidation of the Grignard reagent followed by hydrolysis.- Maintain strict anaerobic conditions.
Presence of Toluene Derivative Protonation of Grignard Reagent: Reaction with a proton source (e.g., water, acidic impurities in the starting material or solvent).- Ensure all reagents and solvents are scrupulously dried.

Data Presentation

Table 1: Common Impurities and their Potential Origin

Impurity Name Structure Potential Synthetic Origin Analytical Signature (Expected)
2-Fluoro-6-methoxyphenylacetamideC₉H₁₀FNO₂Incomplete hydrolysis of 2-Fluoro-6-methoxyphenylacetonitrileDifferent retention time in HPLC; characteristic amide peaks in IR and NMR.
2-Fluoro-6-methoxyphenylacetonitrileC₉H₈FNOUnreacted starting materialDifferent retention time in HPLC; presence of nitrile peak in IR and characteristic nitrile carbon in ¹³C NMR.
2-Fluoro-6-hydroxy­phenylacetic acidC₈H₇FO₃Demethylation of the methoxy group under harsh acidic conditionsDifferent retention time in HPLC; presence of a phenolic -OH signal in ¹H NMR and IR.
2-Hydroxy-6-methoxy­phenylacetic acidC₉H₁₀O₄Nucleophilic aromatic substitution of fluorine under basic conditionsDifferent retention time in HPLC; absence of C-F coupling in NMR.
Bis(2-fluoro-6-methoxy­phenyl)methaneC₁₅H₁₄F₂O₂Wurtz-type coupling during Grignard synthesisHigher molecular weight peak in MS; distinct aromatic and methylene signals in NMR.
2-Fluoro-6-methoxy­benzyl alcoholC₈H₉FO₂Oxidation of the Grignard reagentDifferent retention time in HPLC; presence of a benzylic alcohol proton and carbon in NMR.
1-Fluoro-3-methoxy­tolueneC₈H₉FOProtonation of the Grignard reagentVolatile impurity detectable by GC-MS; characteristic aromatic and methyl signals in NMR.

Experimental Protocols

Protocol 1: Hydrolysis of 2-Fluoro-6-methoxyphenylacetonitrile (Acidic Conditions)

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Fluoro-6-methoxyphenylacetonitrile (1 equivalent).

  • Reaction: Add a solution of aqueous sulfuric acid (e.g., 50% v/v) to the flask.

  • Heating: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. The product will precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent.

Protocol 2: Synthesis via Grignard Reagent Carbonation

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, all under an inert atmosphere.

  • Grignard Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a solution of 2-Fluoro-6-methoxybenzyl bromide (1 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the reaction.

  • Reaction: Once the reaction starts, add the remaining bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

  • Carbonation: Cool the Grignard solution in an ice bath and pour it slowly onto an excess of crushed dry ice with vigorous stirring.

  • Workup: Allow the mixture to warm to room temperature, then quench with dilute hydrochloric acid.

  • Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

  • Purification: Purify the product by recrystallization.

Disclaimer: These protocols are intended as a general guide. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis. Reaction conditions may need to be optimized for specific laboratory setups and scales.

Technical Support Center: Synthesis of 2-Fluoro-6-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Fluoro-6-methoxyphenylacetic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are three primary synthetic routes commonly considered for the preparation of this compound:

  • Route A: Willgerodt-Kindler Reaction: This route typically starts from 2'-fluoro-6'-methoxyacetophenone, which undergoes a reaction with sulfur and an amine (e.g., morpholine) to form a thioamide intermediate, followed by hydrolysis to the desired carboxylic acid.

  • Route B: Grignard Reaction: This pathway involves the formation of a Grignard reagent from a suitable aryl halide, such as 1-bromo-2-fluoro-6-methoxybenzene, followed by carboxylation using carbon dioxide (dry ice).

  • Route C: Nitrile Hydrolysis: This method starts with the corresponding benzyl cyanide, 2-fluoro-6-methoxyphenylacetonitrile, which is then hydrolyzed under acidic or basic conditions to yield the final product.

Q2: I am observing a very low yield. What are the potential causes and solutions?

A2: Low yields can stem from several factors depending on the chosen synthetic route. Common causes include incomplete reaction, degradation of starting materials or products, and suboptimal reaction conditions. For specific troubleshooting, please refer to the detailed guides below. It is crucial to ensure all reagents are pure and dry, and that the reaction is performed under an inert atmosphere, especially for the Grignard route.

Q3: How can I minimize the formation of impurities?

A3: Impurity formation is a common challenge. To minimize byproducts, consider the following:

  • Temperature Control: Maintain the recommended reaction temperature. Exothermic reactions, if not controlled, can lead to side reactions.

  • Purity of Reagents: Use high-purity starting materials and solvents.

  • Inert Atmosphere: For moisture-sensitive reactions like the Grignard synthesis, ensure a properly maintained inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the Grignard reagent.

  • Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of a particular reagent can sometimes lead to the formation of undesired byproducts.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Safety is paramount in any chemical synthesis. Key considerations include:

  • Grignard Reagents: These are highly reactive and can be pyrophoric. They react violently with water. Ensure all glassware is thoroughly dried and the reaction is conducted under a strict inert atmosphere.

  • Solvents: Many organic solvents used are flammable. Work in a well-ventilated fume hood and take precautions against static discharge.

  • Acids and Bases: Handle strong acids and bases with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Route A (Willgerodt-Kindler): Incomplete reaction.Ensure the reaction is heated to the appropriate temperature (typically reflux). Optimize the molar ratio of sulfur and amine to the acetophenone. Monitor reaction progress using TLC or LC-MS.
Route B (Grignard): Failure to form the Grignard reagent.Ensure magnesium turnings are fresh and activated. Use anhydrous solvents and glassware. A small crystal of iodine can be added to initiate the reaction.
Route B (Grignard): Quenching of the Grignard reagent.Strictly maintain an inert and anhydrous atmosphere. Ensure the carbon dioxide source (dry ice) is free of condensed water.
Route C (Nitrile Hydrolysis): Incomplete hydrolysis.Increase the reaction time or temperature. For acid hydrolysis, consider using a stronger acid. For basic hydrolysis, a higher concentration of base may be required.
Issue 2: Presence of Unreacted Starting Material
Possible Cause Suggested Solution
All Routes: Insufficient reaction time.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
All Routes: Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for byproduct formation.
Route B (Grignard): Inefficient formation or rapid consumption of the Grignard reagent.Re-evaluate the quality of magnesium and the dryness of the setup. Add the aryl halide slowly to the magnesium to maintain a steady reaction.
Issue 3: Formation of Significant Byproducts
Possible Cause Suggested Solution
Route A (Willgerodt-Kindler): Decomposition at high temperatures.Optimize the reaction temperature to balance the reaction rate and byproduct formation. Consider a two-step process where the thioamide is isolated and purified before hydrolysis.
Route B (Grignard): Wurtz coupling (dimerization of the aryl halide).Add the aryl halide solution slowly to the magnesium suspension to maintain a low concentration of the aryl halide in the reaction mixture.
Route C (Nitrile Hydrolysis): Formation of the corresponding amide as the main product.For complete hydrolysis to the carboxylic acid, ensure prolonged reaction times and sufficiently harsh conditions (higher temperature or stronger acid/base).

Data Presentation

Table 1: Comparison of Key Parameters for Synthesis Routes

ParameterRoute A: Willgerodt-KindlerRoute B: Grignard ReactionRoute C: Nitrile Hydrolysis
Starting Material 2'-Fluoro-6'-methoxyacetophenone1-Bromo-2-fluoro-6-methoxybenzene2-Fluoro-6-methoxyphenylacetonitrile
Key Reagents Sulfur, Morpholine, Acid/Base for hydrolysisMagnesium, Carbon Dioxide (Dry Ice)Strong Acid (e.g., H₂SO₄) or Base (e.g., NaOH)
Typical Yield Moderate to GoodGood to ExcellentGood to Excellent
Key Challenges Potentially harsh reaction conditions, odor of sulfur compounds.Strict requirement for anhydrous and inert conditions.Can be slow and require harsh conditions for complete hydrolysis.

Experimental Protocols

Protocol 1: Synthesis via Willgerodt-Kindler Reaction (Route A)
  • Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine 2'-fluoro-6'-methoxyacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents).

  • Heat the mixture to reflux (approximately 130°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: After cooling, the crude thioamide can be directly hydrolyzed. Add a solution of 10 M sodium hydroxide (10 equivalents) and heat the mixture to reflux for 8-12 hours.

  • Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 1-2.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis via Grignard Reaction (Route B)
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an argon atmosphere, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine.

  • Prepare a solution of 1-bromo-2-fluoro-6-methoxybenzene (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not initiate (indicated by a color change and gentle reflux), gently warm the flask.

  • Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Carboxylation: Cool the Grignard reagent to -78°C (dry ice/acetone bath).

  • Carefully add crushed dry ice in small portions.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product as needed.

Protocol 3: Synthesis via Nitrile Hydrolysis (Route C)
  • Acid Hydrolysis: In a round-bottom flask, add 2-fluoro-6-methoxyphenylacetonitrile (1 equivalent) to a 1:1 mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux (100-110°C) for 4-8 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthesis_Workflow cluster_A Route A: Willgerodt-Kindler cluster_B Route B: Grignard Reaction cluster_C Route C: Nitrile Hydrolysis A1 2'-Fluoro-6'-methoxy- acetophenone A2 Thioamide Intermediate A1->A2 Sulfur, Morpholine Final_Product 2-Fluoro-6-methoxy- phenylacetic acid A2->Final_Product Hydrolysis B1 1-Bromo-2-fluoro- 6-methoxybenzene B2 Grignard Reagent B1->B2 Mg, THF B2->Final_Product 1. CO2 2. H3O+ C1 2-Fluoro-6-methoxy- phenylacetonitrile C1->Final_Product H3O+ or OH-

Caption: Plausible synthetic routes to this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Completion Is the reaction complete? (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Complete Reaction Check_Completion->Complete Yes Increase_Time Increase reaction time Incomplete->Increase_Time Increase_Temp Increase reaction temperature Incomplete->Increase_Temp Check_Reagents Check reagent purity and stoichiometry Incomplete->Check_Reagents Side_Reactions Are there significant side products? Complete->Side_Reactions Purification_Loss Investigate purification losses Side_Reactions->Purification_Loss No Optimize_Conditions Optimize reaction conditions (temp, solvent) Side_Reactions->Optimize_Conditions Yes

Caption: Decision tree for troubleshooting low reaction yield.

Technical Support Center: Synthesis of 2-Fluoro-6-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges and side reactions encountered during the synthesis of 2-Fluoro-6-methoxyphenylacetic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, particularly when employing the common Grignard reaction pathway.

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low or no yield of the desired product 1. Deactivation of the Grignard reagent: Presence of moisture or other acidic protons (e.g., from alcohols, water) in the reaction setup.[1][2] 2. Incomplete formation of the Grignard reagent: Issues with the magnesium metal activation or purity. 3. Inefficient carboxylation: Poor delivery of CO2 gas or use of solid CO2 with surface moisture.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Activate magnesium turnings (e.g., with a crystal of iodine or by gentle heating). 3. Bubble dry CO2 gas through the reaction mixture or use freshly crushed, high-purity dry ice. Ensure vigorous stirring to maximize gas-liquid interface.
Presence of 1-fluoro-3-methoxybenzene as a major byproduct Protonation of the Grignard reagent: The Grignard reagent (2-fluoro-6-methoxyphenylmagnesium bromide) is a strong base and can be protonated by trace amounts of water or other protic sources, leading to the formation of the corresponding arene.[2][3]Rigorously exclude moisture from the reaction. Use anhydrous solvents and dry the starting materials thoroughly.
Formation of a dimeric byproduct (biphenyl derivative) Wurtz-type coupling: The Grignard reagent can react with the starting aryl halide (2-bromo-1-fluoro-3-methoxybenzene).[2] This is more likely if the concentration of the aryl halide is high.Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration of the halide at any given time. This favors the formation of the Grignard reagent over the coupling side reaction. [2]
Isolation of a ketone or tertiary alcohol byproduct Reaction with an ester or other carbonyl impurity: If the reaction is contaminated with an ester, the Grignard reagent can add twice to form a tertiary alcohol.[1][4][5] A ketone impurity would lead to a tertiary alcohol after a single addition.Ensure the purity of all reagents and solvents. Avoid using solvents that could contain ester stabilizers.
Incomplete reaction or presence of starting material 1. Insufficient reaction time or temperature for Grignard formation. 2. Poor quality of magnesium or aryl halide. 1. Allow for a sufficient initiation period for the Grignard reaction to start (often indicated by a color change or gentle reflux). Maintain the reaction at a suitable temperature (e.g., gentle reflux in THF). 2. Use high-purity magnesium and freshly distilled or purified aryl halide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method is the Grignard reaction. This involves the formation of a Grignard reagent from an appropriate halo-aromatic precursor (e.g., 2-bromo-1-fluoro-3-methoxybenzene), followed by carboxylation with carbon dioxide (CO2) and subsequent acidic workup.[1][4][5]

Q2: My Grignard reaction for the synthesis of this compound is difficult to initiate. What can I do?

A2: Initiation problems are common with Grignard reactions. You can try the following:

  • Add a small crystal of iodine to the magnesium turnings.

  • Gently heat a small portion of the reaction mixture.

  • Add a few drops of a pre-formed Grignard reagent to initiate the reaction.

  • Ensure the surface of the magnesium is not oxidized.

Q3: Can nucleophilic aromatic substitution (SNAr) be a side reaction?

A3: While the fluorine atom is ortho to the methoxy group, making it potentially susceptible to SNAr, it is less likely to be a major side reaction with the Grignard reagent itself under standard conditions. However, if other strong nucleophiles are present, or under different reaction conditions (e.g., high temperatures), displacement of the fluoride could occur. Some studies have shown that Grignard reagents can participate in SNAr reactions on highly activated systems.[6][7]

Q4: Are there alternative synthetic routes that avoid Grignard reagents?

A4: Yes, other methods can be employed, though they may present different challenges. One alternative is the hydrolysis of 2-fluoro-6-methoxyphenylacetonitrile.[8] Another advanced method could be electrochemical carboxylation of the corresponding halide.[9]

Experimental Protocols

Key Experiment: Synthesis of this compound via Grignard Reaction

  • Step 1: Preparation of the Grignard Reagent

    • Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • In the dropping funnel, place a solution of 2-bromo-1-fluoro-3-methoxybenzene in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the halide solution to the magnesium and wait for the reaction to initiate (indicated by heat evolution and a cloudy appearance).

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Step 2: Carboxylation

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Bubble dry CO2 gas through the vigorously stirred solution for several hours, or pour the Grignard solution onto an excess of freshly crushed dry ice.

    • Allow the mixture to warm to room temperature.

  • Step 3: Workup and Isolation

    • Quench the reaction by slowly adding aqueous hydrochloric acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Visualizations

Reaction_Pathway Start 2-Bromo-1-fluoro-3-methoxybenzene Grignard 2-Fluoro-6-methoxyphenyl magnesium bromide Start->Grignard Grignard Formation Mg Mg, Anhydrous THF Product This compound Grignard->Product Carboxylation CO2 1. CO₂ (dry) 2. H₃O⁺

Caption: Main synthetic pathway for this compound.

Side_Reactions Grignard Grignard Reagent (R-MgBr) Protonation Protonation Side Product (R-H) Grignard->Protonation Reaction with acidic protons Coupling Wurtz Coupling Side Product (R-R') Grignard->Coupling Reaction with excess halide H2O Trace H₂O ArylHalide Starting Aryl Halide (R'-Br)

Caption: Common side reactions during the Grignard synthesis.

Troubleshooting_Workflow Start Low Product Yield? CheckMoisture Check for Moisture (Anhydrous Solvents/Glassware) Start->CheckMoisture Yes Success Improved Yield Start->Success No CheckInitiation Verify Grignard Initiation (Heat, Iodine) CheckMoisture->CheckInitiation Moisture Excluded CheckReagents Assess Reagent Quality (Mg, Halide, CO₂) CheckInitiation->CheckReagents Initiation Confirmed CheckReagents->Success High Purity Reagents Used

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Recrystallization of 2-Fluoro-6-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 2-Fluoro-6-methoxyphenylacetic acid.

Experimental Protocol: Recrystallization of this compound

This protocol details a standard procedure for the purification of this compound using a mixed solvent system.

Objective: To purify crude this compound by removing impurities through recrystallization.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

Procedure:

  • Solvent Selection: Based on the polar nature of the carboxylic acid and fluoro- and methoxy- functional groups, a mixed solvent system of ethanol and water is effective. The compound is soluble in hot ethanol and less soluble in cold water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid completely. This should be done on a hot plate with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step is crucial to prevent the precipitation of impurities along with the desired product.

  • Inducing Crystallization: While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of pure, well-defined crystals.[1] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, preferably in a vacuum oven at a low temperature, to remove any residual solvent.

Data Presentation

The success of recrystallization relies on the differential solubility of the compound in a given solvent at varying temperatures.[2] Below is representative solubility data for this compound in a 1:1 ethanol/water mixture.

Temperature (°C)Solubility ( g/100 mL)
00.5
252.1
7515.8

Visual Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude solid in minimum hot solvent hot_filtration Hot filtration (if insoluble impurities exist) dissolve->hot_filtration cool Slowly cool to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry crystals wash->dry end end dry->end Pure Crystals

Caption: A workflow diagram for the recrystallization of this compound.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: Why are no crystals forming, even after cooling the solution?

A1: This is a frequent issue, often caused by using too much solvent during the dissolution step.[3] If an excess of solvent is used, the solution may not become saturated upon cooling, thus preventing crystallization.

  • Solution: Reheat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again. If crystals still do not form, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

Q2: The product has "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This often happens when the boiling point of the solvent is higher than the melting point of the compound being recrystallized, or if the solution is cooled too quickly.[3]

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and then allow the solution to cool much more slowly.[3] Placing the flask in a warm water bath that is allowed to cool to room temperature can provide a sufficiently slow cooling rate.

Q3: The recrystallization yield is very low. What are the possible causes?

A3: A low yield can result from several factors:

  • Using too much solvent: As mentioned in Q1, this will keep more of your product dissolved in the mother liquor.[2]

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the funnel.

  • Incomplete cooling: Not cooling the solution in an ice bath after it has reached room temperature can leave a significant amount of the product dissolved.[2]

  • Excessive washing: Washing the crystals with too much cold solvent can dissolve some of the product.[2]

  • Solution: Ensure the minimum amount of hot solvent is used for dissolution. To prevent premature crystallization, pre-heat the filtration apparatus. Always cool the solution in an ice bath to maximize crystal formation and use a minimal amount of ice-cold solvent for washing.

Q4: The purified crystals do not have a sharp melting point. Are they still impure?

A4: Yes, a broad melting point range is indicative of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C.[1]

  • Solution: A second recrystallization is recommended. Ensure that the cooling process is slow and undisturbed to allow for the selective growth of pure crystals.[1]

Troubleshooting Decision Tree

The following diagram provides a logical guide to troubleshooting common recrystallization problems.

G start Start Recrystallization dissolve Dissolve in hot solvent start->dissolve cool Cool the solution dissolve->cool check_crystals Crystals Formed? cool->check_crystals oiled_out Oiled Out? check_crystals->oiled_out  No yes_crystals Yes check_crystals->yes_crystals  Yes no_crystals No Crystals oiled_out->no_crystals  No oil Yes, Oiled Out oiled_out->oil  Yes action_reheat_evaporate Reheat & Evaporate Some Solvent no_crystals->action_reheat_evaporate isolate Isolate Crystals yes_crystals->isolate action_reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oil->action_reheat_add_solvent action_reheat_evaporate->cool action_scratch_seed Scratch Flask or Add Seed Crystal action_reheat_evaporate->action_scratch_seed action_scratch_seed->cool action_reheat_add_solvent->cool

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Troubleshooting Reactions of 2-Fluoro-6-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Fluoro-6-methoxyphenylacetic acid. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the synthesis and subsequent reactions of this versatile building block. Below, you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, complete with detailed experimental protocols and data summaries.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound, and what are the key challenges?

There are several established methods for the synthesis of this compound. The most common routes include the Willgerodt-Kindler reaction of 2-fluoro-6-methoxyacetophenone and the hydrolysis of 2-fluoro-6-methoxyphenylacetonitrile. Each method presents unique challenges.

The Willgerodt-Kindler reaction involves the conversion of an aryl methyl ketone to a phenylacetic acid derivative.[1][2] Key challenges include ensuring the complete conversion of the starting material and managing the purification of the final product from sulfur-containing byproducts.

The hydrolysis of 2-fluoro-6-methoxyphenylacetonitrile is another viable route.[3][4] Difficulties can arise in achieving complete hydrolysis without promoting side reactions, such as decarboxylation under harsh conditions. The handling of cyanide reagents also requires stringent safety protocols.

A logical workflow for selecting a synthetic route is presented below:

synthesis_route_selection start Starting Material Availability acetophenone 2-Fluoro-6-methoxyacetophenone start->acetophenone Ketone Available benzonitrile 2-Fluoro-6-methoxyphenylacetonitrile start->benzonitrile Nitrile Available willgerodt Willgerodt-Kindler Reaction acetophenone->willgerodt hydrolysis Nitrile Hydrolysis benzonitrile->hydrolysis product This compound willgerodt->product hydrolysis->product

Caption: Synthetic route selection for this compound.

Troubleshooting Failed Reactions

Low Yield in Amide Coupling Reactions

Amide bond formation is a crucial reaction for derivatizing this compound. Low yields are a common frustration for researchers.

Q2: I am experiencing low to no yield in the amide coupling of this compound with an aniline derivative. What are the likely causes and how can I troubleshoot this?

Low yields in amide coupling reactions with anilines, which are weakly nucleophilic, can stem from several factors.[5] Incomplete activation of the carboxylic acid, side reactions, and suboptimal reaction conditions are the primary culprits.

Troubleshooting Steps:

  • Choice of Coupling Reagent: For weakly nucleophilic anilines, standard coupling reagents may be insufficient. Consider using more potent activating agents.

  • Reaction Conditions: Ensure strictly anhydrous conditions, as water can hydrolyze the activated intermediate. The choice of solvent and base is also critical.

  • Acyl Chloride Formation: An alternative is to convert the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride.[6]

Experimental Protocol: Amide Coupling via Acyl Chloride

  • Step 1: Acyl Chloride Formation

    • To a solution of this compound (1.0 eq) in an anhydrous solvent such as toluene, add thionyl chloride (1.2 eq).

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Step 2: Amide Formation

    • Dissolve the crude 2-fluoro-6-methoxyphenylacetyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM).

    • Cool the solution to 0 °C and add the aniline derivative (1.0 eq) followed by a non-nucleophilic base such as triethylamine (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude amide. Purify by recrystallization or column chromatography.

A troubleshooting workflow for failed amide coupling is depicted below:

amide_coupling_troubleshooting start Low Amide Yield check_activation Verify Carboxylic Acid Activation start->check_activation acyl_chloride_route Consider Acyl Chloride Intermediate start->acyl_chloride_route Alternative Strategy change_reagent Use Stronger Coupling Reagent (e.g., HATU, COMU) check_activation->change_reagent Incomplete Activation check_conditions Review Reaction Conditions check_activation->check_conditions Activation OK success Improved Yield change_reagent->success anhydrous Ensure Anhydrous Solvent/Reagents check_conditions->anhydrous base_solvent Optimize Base and Solvent check_conditions->base_solvent anhydrous->success base_solvent->success acyl_chloride_route->success

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Incomplete Fischer Esterification

The Fischer esterification is a classic method for converting carboxylic acids to esters, but it is an equilibrium-driven process that can be prone to incomplete conversion.[7]

Q3: My Fischer esterification of this compound with ethanol is giving a low yield of the corresponding ethyl ester. How can I drive the reaction to completion?

To maximize the yield of the ethyl ester, the equilibrium of the Fischer esterification must be shifted towards the products. This can be achieved by either using a large excess of one reactant or by removing one of the products as it is formed.[7]

Strategies to Improve Yield:

  • Use a Large Excess of Alcohol: Employing the alcohol as the solvent is a common and effective strategy to drive the equilibrium forward.

  • Removal of Water: Water is a product of the reaction. Its removal will shift the equilibrium to the right. This can be accomplished by using a Dean-Stark apparatus or by adding a dehydrating agent.

Experimental Protocol: High-Yield Fischer Esterification

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Remove the excess ethanol under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester. Purify by distillation or column chromatography.

ParameterStandard ConditionOptimized Condition for High Yield
Ethanol (eq) 1.1 - 2.0> 10 (used as solvent)
Catalyst Sulfuric Acid (cat.)Sulfuric Acid (cat.)
Temperature RefluxReflux
Water Removal NoneDean-Stark or molecular sieves
Typical Yield 50-70%> 90%
Challenges in the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a direct route from the corresponding acetophenone to the thioamide, which can then be hydrolyzed to the desired carboxylic acid.[1]

Q4: I am attempting the Willgerodt-Kindler reaction with 2-fluoro-6-methoxyacetophenone, but the reaction is sluggish and gives a complex mixture of products. What are the critical parameters to control?

The success of the Willgerodt-Kindler reaction is highly dependent on the reaction conditions, including temperature, reaction time, and the ratio of reagents.[7]

Key Parameters and Troubleshooting:

  • Temperature: The reaction typically requires high temperatures (140-160 °C). Insufficient heating can lead to incomplete reaction.

  • Reagent Ratio: The molar ratio of the ketone, sulfur, and morpholine is crucial. An excess of sulfur and morpholine is often used to ensure complete conversion.

  • Reaction Time: Prolonged reaction times are often necessary. Monitor the reaction progress to determine the optimal duration.

  • Purification: The workup and purification can be challenging due to the presence of sulfur and sulfur-containing byproducts. A thorough aqueous workup and careful purification of the intermediate thioamide are essential.

Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis

  • Step 1: Thioamide Synthesis

    • In a flask equipped with a reflux condenser, combine 2-fluoro-6-methoxyacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

    • Heat the mixture to reflux (around 130-140 °C) for 6-8 hours.

    • Cool the reaction mixture and proceed to the hydrolysis step.

  • Step 2: Hydrolysis to Carboxylic Acid

    • To the crude thioamide mixture, add a solution of sodium hydroxide (e.g., 20% aqueous solution).

    • Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the thioamide.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and purify by recrystallization.[3]

A diagram illustrating the logical flow for troubleshooting the Willgerodt-Kindler reaction is provided below.

willgerodt_troubleshooting start Poor Willgerodt-Kindler Reaction Outcome check_temp Verify Reaction Temperature start->check_temp purification Optimize Purification of Thioamide start->purification Impure Product increase_temp Increase Temperature to 140-160 °C check_temp->increase_temp Low Temp check_reagents Check Reagent Stoichiometry check_temp->check_reagents Temp OK success Improved Yield and Purity increase_temp->success adjust_ratio Use Excess Sulfur and Morpholine check_reagents->adjust_ratio Incorrect Ratio check_time Evaluate Reaction Time check_reagents->check_time Ratio OK adjust_ratio->success increase_time Increase Reflux Time check_time->increase_time Too Short increase_time->success purification->success

References

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-6-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Fluoro-6-methoxyphenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: While various methods can be envisioned for the synthesis of this compound, a common and practical approach involves a multi-step synthesis starting from 2-fluoro-6-methoxytoluene. This typically involves:

  • Halogenation: Radical bromination of 2-fluoro-6-methoxytoluene to yield 2-fluoro-6-methoxybenzyl bromide.

  • Cyanation: Nucleophilic substitution of the bromide with a cyanide salt (e.g., sodium cyanide) to form 2-fluoro-6-methoxyphenylacetonitrile.

  • Hydrolysis: Conversion of the nitrile group to a carboxylic acid under acidic or basic conditions to afford the final product, this compound.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to monitor and control throughout the synthesis include reaction temperature, reaction time, purity of starting materials and reagents, and anhydrous conditions, especially for the cyanation step. The choice of solvent and the concentration of reactants also play a significant role in optimizing the yield and purity of the final product.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each step. By comparing the TLC profile of the reaction mixture with that of the starting materials and, if available, the expected product, you can determine the extent of the reaction. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be employed for more detailed analysis.

Q4: What are the typical yields for the synthesis of this compound?

A4: The overall yield can vary significantly depending on the optimization of each step. Individual step yields in the range of 70-90% are considered good. The overall yield for a three-step synthesis would be the product of the individual yields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Bromination Step - Incomplete reaction. - Degradation of the product. - Inefficient radical initiation.- Increase the reaction time or temperature moderately. - Use fresh, high-purity N-bromosuccinimide (NBS). - Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is active and used in the correct stoichiometric amount. - Perform the reaction under inert atmosphere to prevent side reactions.
Formation of Multiple Byproducts in Bromination - Over-bromination (dibromo- or tribromo- products). - Ring bromination.- Use a controlled amount of NBS (close to 1 equivalent). - Monitor the reaction closely by TLC and stop it once the starting material is consumed. - Maintain a moderate reaction temperature to favor benzylic bromination over aromatic bromination.
Low Yield in Cyanation Step - Incomplete reaction. - Presence of water in the reaction. - Poor solubility of the cyanide salt.- Ensure the benzyl bromide is fully consumed before work-up. - Use anhydrous solvents (e.g., dry acetone, acetonitrile, or DMSO) and reagents. - Add a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the solubility and reactivity of the cyanide salt.
Formation of Isocyanide Byproduct - Ambident nature of the cyanide nucleophile.- The use of polar aprotic solvents like DMSO or DMF can favor the formation of the desired nitrile.
Incomplete Hydrolysis of the Nitrile - Insufficient reaction time or temperature. - Inadequate concentration of acid or base.- Increase the reaction time and/or temperature. - Use a higher concentration of the acid (e.g., concentrated HCl or H2SO4) or base (e.g., 6M NaOH). - Monitor the reaction by TLC until the nitrile starting material is no longer visible.
Formation of Amide Intermediate - The hydrolysis of nitriles proceeds through an amide intermediate. Incomplete hydrolysis will result in the presence of 2-fluoro-6-methoxyphenylacetamide.- Prolong the reaction time or increase the temperature to drive the hydrolysis of the amide to the carboxylic acid.
Difficulty in Product Purification - Presence of unreacted starting materials or intermediates. - Formation of byproducts with similar polarity to the product.- Optimize the reaction conditions in each step to maximize conversion and minimize byproduct formation. - Employ column chromatography with a suitable solvent system for purification. - Recrystallization from an appropriate solvent can also be an effective purification method.

Experimental Protocols

A plausible, detailed methodology for the synthesis of this compound is provided below.

Step 1: Synthesis of 2-Fluoro-6-methoxybenzyl bromide

  • To a solution of 2-fluoro-6-methoxytoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride or cyclohexane, add N-bromosuccinimide (NBS, 1.1 equivalents).

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-fluoro-6-methoxybenzyl bromide, which can be used in the next step without further purification or purified by distillation under reduced pressure.

Step 2: Synthesis of 2-Fluoro-6-methoxyphenylacetonitrile

  • Dissolve the crude 2-fluoro-6-methoxybenzyl bromide (1 equivalent) in a polar aprotic solvent such as acetone or DMSO.

  • Add sodium cyanide (NaCN, 1.2 equivalents) to the solution. The use of a phase-transfer catalyst is optional but may improve the reaction rate.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-fluoro-6-methoxyphenylacetonitrile.

Step 3: Synthesis of this compound

  • To the crude 2-fluoro-6-methoxyphenylacetonitrile, add an excess of a strong acid (e.g., a 1:1 mixture of concentrated sulfuric acid and water) or a strong base (e.g., 6M aqueous sodium hydroxide).

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC).

  • If using acidic hydrolysis, cool the reaction mixture and carefully pour it onto ice. The product may precipitate and can be collected by filtration.

  • If using basic hydrolysis, cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic. The product should precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes typical reaction conditions that can be used as a starting point for optimization.

Step Parameter Typical Range Notes
1. Bromination Temperature60-80 °CReflux temperature of the solvent.
Reaction Time2-6 hoursMonitor by TLC.
NBS (eq.)1.05 - 1.2Excess can lead to over-bromination.
Initiator (mol%)1-5%AIBN or Benzoyl Peroxide.
2. Cyanation Temperature50-70 °CHigher temperatures may lead to side reactions.
Reaction Time4-12 hoursMonitor by TLC.
NaCN (eq.)1.1 - 1.5Ensure complete reaction of the bromide.
SolventAcetone, DMSO, AcetonitrileAnhydrous conditions are crucial.
3. Hydrolysis Temperature80-110 °CReflux temperature.
Reaction Time6-24 hoursMonitor by TLC for disappearance of nitrile and amide.
Acid/Base Conc.6M - concentratedEnsure complete hydrolysis.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in troubleshooting the synthesis.

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Hydrolysis start 2-Fluoro-6-methoxytoluene step1 2-Fluoro-6-methoxybenzyl bromide start->step1 NBS, AIBN step2 2-Fluoro-6-methoxyphenylacetonitrile step1->step2 NaCN step3 This compound step2->step3 H+/H2O or OH-/H2O

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low Final Yield cause1 Low Yield in Bromination problem->cause1 cause2 Low Yield in Cyanation problem->cause2 cause3 Incomplete Hydrolysis problem->cause3 cause4 Purification Losses problem->cause4 sol1 Optimize Bromination: - Check initiator activity - Control temperature cause1->sol1 sol2 Optimize Cyanation: - Ensure anhydrous conditions - Use phase-transfer catalyst cause2->sol2 sol3 Optimize Hydrolysis: - Increase reaction time/temp - Use stronger acid/base cause3->sol3 sol4 Improve Purification: - Optimize chromatography - Recrystallize cause4->sol4

Caption: Troubleshooting logic for low yield in the synthesis.

Technical Support Center: 2-Fluoro-6-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 2-Fluoro-6-methoxyphenylacetic acid, addressing common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers recommend storage at 2-8°C, while others state that ambient temperature is acceptable.[1] For long-term storage, refrigeration at 2-8°C is the most prudent approach to ensure maximum stability.

Q2: Is this compound stable under standard ambient conditions?

A2: Yes, the product is considered chemically stable under standard ambient conditions (room temperature).[3][4] However, prolonged exposure to ambient conditions, especially in the presence of moisture or light, is not recommended for long-term storage.

Q3: How should I handle this compound safely?

A3: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1] Use only in areas with appropriate exhaust ventilation.[1] It is recommended to wear personal protective equipment, including safety goggles, gloves, and a lab coat.[2]

Q4: What are the known incompatibilities for this compound?

A4: Avoid contact with strong oxidizing agents, strong acids, and strong alkalis.[1][2]

Q5: What are the signs of degradation of this compound?

A5: Visual signs of degradation can include a change in color or texture of the solid powder. If you observe any such changes, it is advisable to verify the purity of the compound before use.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent or unexpected experimental results. Compound degradation due to improper storage or handling.1. Verify that the storage conditions meet the recommendations (cool, dry, and tightly sealed). 2. Visually inspect the compound for any changes in appearance. 3. Perform a purity analysis (e.g., by HPLC or NMR) to confirm the integrity of the compound. 4. If degradation is confirmed, use a fresh batch of the compound for subsequent experiments.
The compound has changed color or become clumpy. Exposure to moisture, light, or incompatible substances.1. Discard the compromised batch of the compound following institutional safety protocols. 2. Review storage and handling procedures to prevent future occurrences. 3. Ensure containers are tightly sealed and stored in a desiccator if necessary.
Difficulty in dissolving the compound. The compound is a solid powder. Solubility may vary depending on the solvent.1. Consult the product datasheet for information on suitable solvents. 2. If solubility information is unavailable, perform small-scale solubility tests in common laboratory solvents.

Data Presentation

Storage and Handling Parameters for this compound

ParameterRecommendationSource(s)
Storage Temperature Ambient Temperature or 2-8°C[1]
Storage Conditions Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.[1][2]
Incompatible Materials Strong oxidizing agents, strong acids/alkalis.[1][2]
Physical Form Solid-Powder
Hazard Statements Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[5]

Experimental Protocols

Protocol for Short-Term Stability Assessment of this compound

This protocol outlines a general method to assess the stability of this compound under different temperature conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the stability of the compound over a one-week period at ambient and elevated temperatures.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Vials for sample storage

  • HPLC system with a UV detector

  • Analytical column (e.g., C18)

Procedure:

  • Initial Purity Analysis (T=0):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

    • Analyze the initial purity of the compound by HPLC. This will serve as the baseline.

  • Sample Preparation for Stability Study:

    • Aliquot the stock solution into several vials.

    • Store the vials under the following conditions:

      • Refrigerated (2-8°C)

      • Ambient temperature (e.g., 25°C)

      • Elevated temperature (e.g., 40°C)

  • Time-Point Analysis:

    • At specified time points (e.g., 24, 48, 72, and 168 hours), retrieve one vial from each storage condition.

    • Analyze the samples by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Compare the chromatograms from each time point to the initial (T=0) chromatogram.

    • Calculate the percentage of the parent compound remaining at each time point.

    • Monitor for the appearance of any new peaks, which may indicate degradation products.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_storage Verify Storage Conditions (Cool, Dry, Tightly Sealed) start->check_storage visual_inspection Visually Inspect Compound (Color, Texture) check_storage->visual_inspection purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) visual_inspection->purity_analysis degradation_confirmed Degradation Confirmed? purity_analysis->degradation_confirmed use_fresh_batch Use Fresh Batch of Compound degradation_confirmed->use_fresh_batch Yes continue_experiment Continue Experiment degradation_confirmed->continue_experiment No use_fresh_batch->start Restart Experiment HypotheticalDegradationPathway parent This compound decarboxylation Decarboxylation Product (e.g., 2-Fluoro-6-methylanisole) parent->decarboxylation Heat, Light oxidation Oxidation of Methyl Ether (e.g., to a formate ester or alcohol) parent->oxidation Oxidizing Agents hydrolysis Hydrolysis of Methyl Ether (e.g., to 2-Fluoro-6-hydroxyphenylacetic acid) parent->hydrolysis Strong Acid/Base

References

Technical Support Center: Purification of 2-Fluoro-6-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Fluoro-6-methoxyphenylacetic acid. This guide provides detailed troubleshooting advice and experimental protocols to help researchers and drug development professionals address common purification challenges, specifically the removal of the neutral impurity, 2-Fluoro-6-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of impurity found in this compound, and why?

A1: A common process-related impurity is the corresponding aldehyde, 2-Fluoro-6-methoxybenzaldehyde. This is often due to it being a synthetic precursor or the result of an incomplete oxidation or side-reaction during the synthesis of the final carboxylic acid product.

Q2: What is the fundamental principle for separating the acidic product from a neutral aldehyde impurity?

A2: The separation relies on the difference in the acid-base properties of the two compounds.[1] this compound, being a carboxylic acid, will react with a base (e.g., sodium hydroxide) to form a water-soluble carboxylate salt.[2][3] The neutral aldehyde impurity, 2-Fluoro-6-methoxybenzaldehyde, does not react with the base and remains soluble in an organic solvent.[4][3] This difference in solubility allows for their separation using a liquid-liquid extraction technique.[5]

Q3: Which purification techniques are most effective for this separation?

A3: Acid-base extraction is the primary and most efficient method for the bulk removal of neutral impurities from an acidic compound.[2][1][5] Following the initial extraction, recrystallization can be employed as a secondary step to further enhance the purity of the final product and remove any remaining trace impurities.

Q4: How can I monitor the success of the purification process?

A4: The purity of the fractions and the final product can be monitored using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). Comparing the analytical profile of the crude mixture to the purified product will confirm the removal of the impurity. A sharpened melting point range of the final product, close to the literature value, also indicates high purity.

Experimental Protocols and Data

Protocol 1: Purification via Acid-Base Extraction

This protocol details the separation of this compound from the neutral impurity 2-Fluoro-6-methoxybenzaldehyde.

Methodology:

  • Dissolution: Dissolve the crude mixture (e.g., 5.0 g) containing both the acid and aldehyde in a suitable water-immiscible organic solvent (e.g., 100 mL of diethyl ether or ethyl acetate) in a separatory funnel.[3]

  • Extraction: Add 50 mL of a 1 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.[1]

  • Separation: Allow the two layers to separate completely. The top layer will typically be the organic phase (containing the neutral aldehyde), and the bottom will be the aqueous phase (containing the sodium salt of the desired acid). Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete transfer of the acid, perform a second extraction on the organic layer with an additional 25 mL of 1 M NaOH. Combine this aqueous extract with the first one.

  • Isolation of Impurity (Optional): The remaining organic layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate the 2-Fluoro-6-methoxybenzaldehyde impurity.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper). The this compound will precipitate out of the solution as a solid.[5]

  • Collection: Collect the precipitated solid by vacuum filtration, washing the crystals with a small amount of cold deionized water.

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

Protocol 2: Purification via Recrystallization

This protocol can be used on the product obtained from acid-base extraction to achieve higher purity.

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system. A good starting point is a system where the compound is soluble in the hot solvent but sparingly soluble at room temperature or colder. For compounds like this, solvent systems such as ethyl acetate/hexanes or toluene can be effective.[6]

  • Dissolution: Place the dried, purified acid from the extraction into an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethyl acetate) until the solid just dissolves.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: If using a two-solvent system, slowly add the second, less-polar solvent (e.g., hexanes) to the hot solution until it just becomes cloudy. Reheat gently until the solution is clear again.[7]

  • Cooling: Allow the flask to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.[7]

  • Collection & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Data Presentation

The effectiveness of the purification can be summarized as follows. The values presented are typical and may vary based on the initial impurity concentration and experimental execution.

ParameterCrude MixtureAfter Acid-Base ExtractionAfter Recrystallization
Purity (by HPLC) ~85%~98%>99.5%
Impurity Level ~15%<2%<0.5%
Yield N/A~90-95%~85-90% (from extracted material)
Melting Point Broad RangeSharper RangeSharp, ~1-2°C range

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation / Emulsion during Extraction - Vigorous shaking can create a stable emulsion.- Solutions may be too concentrated.- Allow the funnel to stand for a longer period.- Gently swirl the funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- Dilute the mixture with more organic and aqueous solvents.
Low Yield of Precipitated Acid - Incomplete extraction from the organic layer.- Insufficient acidification of the aqueous layer.- Product is somewhat soluble in water.- Perform an additional extraction of the organic layer with base.- Ensure the pH is definitively acidic (pH 1-2) after adding HCl.[8]- Thoroughly cool the acidified solution in an ice bath before filtration to minimize solubility.- If the product does not precipitate, it may be "oiled out." In this case, extract the acidified aqueous layer back into an organic solvent like ethyl acetate, then dry and evaporate the solvent.[9]
Product "Oils Out" During Recrystallization - The solution is too supersaturated.- The cooling process is too rapid.- The presence of impurities that lower the melting point.- Re-heat the oily solution and add a small amount of the primary solvent to reduce saturation before attempting to cool again.- Ensure slow cooling. Insulate the flask to slow the rate of heat loss.- Use a seed crystal from a previous pure batch to induce proper crystallization.[6]
Poor Crystal Formation - Solution is not sufficiently saturated.- The inner surface of the flask is too smooth.- Gently boil off some of the solvent to increase the concentration, then allow it to cool again.- Scratch the inside of the flask below the solvent line with a glass rod to create nucleation sites.[6]

Visual Workflow and Logic Diagrams

G cluster_extraction Acid-Base Extraction Workflow A 1. Dissolve Crude Mixture (Product + Impurity) in Organic Solvent B 2. Add Aqueous Base (NaOH) & Shake in Separatory Funnel A->B C 3. Separate Layers B->C D Aqueous Layer: Water-Soluble Salt (Sodium 2-fluoro-6-methoxyphenylacetate) C->D Lower Layer E Organic Layer: Neutral Impurity (2-Fluoro-6-methoxybenzaldehyde) C->E Upper Layer F 4. Acidify Aqueous Layer with HCl (pH 1-2) D->F G 5. Filter & Dry Precipitate F->G H Pure this compound G->H

Caption: Workflow for purification via acid-base extraction.

G cluster_troubleshooting Troubleshooting Recrystallization Start Attempting Recrystallization Q1 Does the product 'oil out'? Start->Q1 S1 Re-heat solution. Add more primary solvent. Cool slowly. Q1->S1 Yes Q2 No crystals form upon cooling? Q1->Q2 No S1->Q2 S2 Concentrate solution by boiling off solvent. Scratch flask inner surface. Add a seed crystal. Q2->S2 Yes End Successful Crystallization Q2->End No S2->End

References

Technical Support Center: Scaling Up the Synthesis of 2-Fluoro-6-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2-Fluoro-6-methoxyphenylacetic acid. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for scaling up the production of this compound?

A1: The two primary routes for the large-scale synthesis of this compound are:

  • Route A: Hydrolysis of 2-Fluoro-6-methoxyphenylacetonitrile. This is a widely used method that involves the conversion of the corresponding benzyl cyanide to the carboxylic acid under acidic or basic conditions.[1][2][3]

  • Route B: Carboxylation of a Grignard Reagent. This method involves the reaction of a Grignard reagent, prepared from a suitable 2-fluoro-6-methoxybenzyl halide, with carbon dioxide.[1]

Q2: What are the major challenges when scaling up the synthesis of this compound?

A2: Scaling up either of the primary synthesis routes presents specific challenges:

  • Nitrile Hydrolysis: On a large scale, ensuring complete hydrolysis without the formation of stable amide intermediates can be difficult. Reaction times can be long, and the use of strong acids or bases at high temperatures can lead to byproduct formation and pose safety and environmental concerns.[3]

  • Grignard Reaction: Grignard reactions are highly exothermic and sensitive to moisture and air.[4] Key scale-up challenges include managing the significant heat generated, ensuring the absence of water to prevent quenching of the Grignard reagent, and handling flammable solvents safely. The formation of Wurtz coupling byproducts can also reduce the yield.

Q3: How can I monitor the progress of the reaction and determine the purity of the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended for reaction monitoring and purity assessment:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for quantitative analysis of reaction kinetics and determining the purity of the final product with high accuracy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the structure of the final product and identifying any impurities.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product and detect trace impurities.

Troubleshooting Guides

Route A: Hydrolysis of 2-Fluoro-6-methoxyphenylacetonitrile
Issue Potential Cause Troubleshooting Steps
Low Yield of Carboxylic Acid Incomplete hydrolysis of the nitrile.- Increase reaction time and/or temperature.- Ensure the concentration of the acid or base catalyst is sufficient.- Monitor the reaction by HPLC to confirm the complete disappearance of the starting nitrile.
Formation of a stable amide intermediate.- If using acid hydrolysis, consider switching to a stronger acid or a higher temperature.- If using base hydrolysis, a more concentrated base or a co-solvent to increase solubility might be necessary.
Presence of Unreacted Nitrile in Final Product Insufficient reaction time or temperature.- Optimize reaction conditions as described above.- During workup, a basic wash can help remove the unreacted nitrile, though this may also convert some product to its salt.
Formation of Dark-Colored Impurities Decomposition of starting material or product at high temperatures.- Lower the reaction temperature and extend the reaction time if necessary.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Route B: Carboxylation of a Grignard Reagent
Issue Potential Cause Troubleshooting Steps
Low Yield of Carboxylic Acid Incomplete formation of the Grignard reagent.- Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen).- Use high-quality magnesium turnings and a suitable solvent like anhydrous diethyl ether or THF.- A small amount of iodine or 1,2-dibromoethane can be used to initiate the reaction.
Quenching of the Grignard reagent by moisture or acidic impurities.- Use anhydrous solvents and starting materials.- Ensure the carbon dioxide used is dry.
Formation of a Significant Amount of Wurtz Coupling Byproduct (a Dimer) High local concentration of the benzyl halide during Grignard formation.- Add the benzyl halide solution slowly to the magnesium suspension to maintain a low concentration.- Ensure vigorous stirring to promote rapid reaction with magnesium.
Product is Contaminated with the Corresponding Alkane (2-Fluoro-1-methyl-3-methoxybenzene) Quenching of the Grignard reagent with residual protons from the starting material or solvent.- Ensure the starting benzyl halide is free of acidic impurities.- Use freshly distilled, anhydrous solvents.

Experimental Protocols

Route A: Scaled-Up Synthesis of this compound via Nitrile Hydrolysis

This protocol is a general guideline and should be optimized for specific laboratory and scale-up conditions.

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 2-Fluoro-6-methoxyphenylacetonitrile (1.0 eq).

  • Hydrolysis: Add a 10-20% aqueous solution of sulfuric acid (5-10 volumes). Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting nitrile is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, carefully add the reaction mixture to crushed ice to induce precipitation.

  • Isolation: Collect the solid product by filtration and wash the filter cake with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or toluene.

  • Drying: Dry the purified product under vacuum at 50-60 °C.

Data Presentation: Nitrile Hydrolysis
ParameterLab Scale (10 g)Pilot Scale (1 kg)
Starting Material 2-Fluoro-6-methoxyphenylacetonitrile2-Fluoro-6-methoxyphenylacetonitrile
Reagents 20% H₂SO₄ (aq)20% H₂SO₄ (aq)
Reaction Time 12 hours14 hours
Typical Yield 85-90%80-88%
Purity (by HPLC) >98%>98%

Mandatory Visualization

Synthesis_Workflow Synthesis Workflow for this compound cluster_route_a Route A: Nitrile Hydrolysis cluster_route_b Route B: Grignard Carboxylation A_start 2-Fluoro-6-methoxyphenylacetonitrile A_process Acid or Base Hydrolysis A_start->A_process A_product Crude 2-Fluoro-6- methoxyphenylacetic Acid A_process->A_product A_purify Recrystallization A_product->A_purify A_final Pure 2-Fluoro-6- methoxyphenylacetic Acid A_purify->A_final B_start 2-Fluoro-6-methoxybenzyl Halide B_grignard Grignard Reagent Formation (Mg, Ether) B_start->B_grignard B_carboxylation Carboxylation (CO₂) B_grignard->B_carboxylation B_hydrolysis Acidic Work-up B_carboxylation->B_hydrolysis B_product Crude 2-Fluoro-6- methoxyphenylacetic Acid B_hydrolysis->B_product B_purify Recrystallization B_product->B_purify B_final Pure 2-Fluoro-6- methoxyphenylacetic Acid B_purify->B_final

Caption: Comparative synthesis workflows for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_reaction Check Reaction Conditions start->check_reaction check_starting_materials Verify Purity of Starting Materials start->check_starting_materials check_workup Review Work-up & Purification start->check_workup incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction impure_sm Impure Starting Materials? check_starting_materials->impure_sm loss_during_workup Product Loss During Work-up/Purification? check_workup->loss_during_workup side_reactions Side Reactions? incomplete_reaction->side_reactions No optimize_conditions Optimize Temp, Time, or Catalyst incomplete_reaction->optimize_conditions Yes side_reactions->optimize_conditions Yes purify_sm Purify Starting Materials impure_sm->purify_sm Yes modify_workup Modify Extraction or Recrystallization loss_during_workup->modify_workup Yes solution Improved Yield optimize_conditions->solution modify_workup->solution purify_sm->solution

Caption: A logical workflow for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Analysis of 2-Fluoro-6-methoxyphenylacetic Acid and 2-methoxyphenylacetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the strategic modification of lead compounds is a cornerstone of optimizing drug efficacy, safety, and pharmacokinetic profiles. The introduction of fluorine into a molecular scaffold is a widely employed strategy to modulate key physicochemical and biological properties. This guide provides a detailed comparison of 2-Fluoro-6-methoxyphenylacetic acid and its non-fluorinated analog, 2-methoxyphenylacetic acid, offering insights for researchers and scientists engaged in drug discovery.

Physicochemical Properties: A Tale of Two Molecules

The substitution of a hydrogen atom with fluorine at the ortho position of the methoxy group in 2-methoxyphenylacetic acid is anticipated to induce significant changes in the molecule's electronic and steric properties. While experimental data for this compound is limited, we can infer its properties based on established principles of fluorine chemistry.[1][2][3]

Table 1: Comparison of Physicochemical Properties

Property2-methoxyphenylacetic acidThis compound (Predicted)Reference
Molecular Formula C9H10O3C9H9FO3[4][5]
Molecular Weight 166.17 g/mol 184.16 g/mol [4][5]
Melting Point 123 °CLikely lower due to altered crystal packing[6]
pKa ~4.5Expected to be lower (more acidic) due to the electron-withdrawing nature of fluorine[3][7][8]
logP (Lipophilicity) ~1.5Expected to be slightly higher due to the lipophilic nature of fluorine[2][9][10][11]
Metabolic Stability Susceptible to aromatic hydroxylationPotentially enhanced due to the blockage of a metabolic site by the strong C-F bond[1][12][13][14]

The ortho-fluorine atom in this compound is expected to increase the acidity (lower pKa) of the carboxylic acid group through its strong electron-withdrawing inductive effect.[3][7][8] This alteration can have profound implications for the compound's absorption, distribution, and target binding. Furthermore, the introduction of fluorine is known to increase lipophilicity, which can influence membrane permeability and plasma protein binding.[2][9][10][11] From a drug metabolism perspective, the robust carbon-fluorine bond can block potential sites of oxidative metabolism, thereby enhancing the compound's metabolic stability and prolonging its half-life in vivo.[1][12][13][14]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and characterization of chemical compounds.

Table 2: Key Spectroscopic Data

Spectrum2-methoxyphenylacetic acidThis compound (Predicted)Reference
¹H NMR AvailableAromatic region will show characteristic splitting patterns due to fluorine-proton coupling.[4][15][16]
¹³C NMR AvailableCarbon signals in the aromatic ring will be split due to carbon-fluorine coupling.[17][18]
IR AvailableWill exhibit a characteristic C-F stretching vibration.[4][15]

Experimental Protocols

Synthesis of 2-methoxyphenylacetic acid

A common method for the synthesis of 2-methoxyphenylacetic acid involves the hydrolysis of 2-methoxybenzyl cyanide.[19]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxybenzyl cyanide.

  • Add a solution of dilute sulfuric acid.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization to obtain pure 2-methoxyphenylacetic acid.

Proposed Synthesis of this compound

A plausible synthetic route to this compound could start from 2-fluoro-6-methoxyaniline, adapting general methods for the synthesis of fluorinated phenylacetic acids.[20][21]

Protocol:

  • Diazotization: Dissolve 2-fluoro-6-methoxyaniline in an acidic aqueous solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Sandmeyer-type Reaction: In a separate flask, prepare a solution of copper(I) cyanide. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution to yield 2-fluoro-6-methoxybenzonitrile.

  • Hydrolysis: Hydrolyze the resulting 2-fluoro-6-methoxybenzonitrile using a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) followed by acidic workup to obtain this compound.

  • Purification: The final product can be purified by extraction and recrystallization.

Visualizing the Synthesis and Structure-Property Relationship

Synthesis_and_Properties cluster_synthesis Proposed Synthesis of this compound cluster_properties Impact of Fluorination A 2-Fluoro-6-methoxyaniline B Diazonium Salt A->B NaNO2, HCl C 2-Fluoro-6-methoxybenzonitrile B->C CuCN D This compound C->D H2SO4, H2O E 2-methoxyphenylacetic acid F This compound E->F Ortho-Fluorination G Increased Acidity (Lower pKa) F->G H Increased Lipophilicity (Higher logP) F->H I Enhanced Metabolic Stability F->I

Caption: Proposed synthesis of this compound and the predicted impact of ortho-fluorination.

Signaling Pathways and Biological Activity

While specific biological activities for this compound are not extensively documented, phenylacetic acid derivatives have been explored for various therapeutic applications. The introduction of fluorine can significantly alter the biological activity profile of a molecule. For instance, fluorination can enhance binding affinity to target proteins by participating in favorable intermolecular interactions or by inducing a more bioactive conformation. Researchers investigating the biological effects of these compounds should consider a broad range of assays to identify potential therapeutic targets.

Biological_Evaluation cluster_workflow Experimental Workflow for Biological Evaluation start Synthesized Compounds screen Primary Screening Assays (e.g., Enzyme Inhibition, Receptor Binding) start->screen hit_id Hit Identification screen->hit_id dose_resp Dose-Response Studies hit_id->dose_resp cell_assays Cell-based Assays (e.g., Cytotoxicity, Proliferation) hit_id->cell_assays adme In vitro ADME Studies (e.g., Metabolic Stability, Permeability) hit_id->adme ic50 IC50/EC50 Determination dose_resp->ic50 lead_opt Lead Optimization ic50->lead_opt cell_assays->lead_opt adme->lead_opt

Caption: A general experimental workflow for the biological evaluation of novel chemical entities.

References

biological activity of 2-Fluoro-6-methoxyphenylacetic acid vs. other phenylacetic acids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological activities of phenylacetic acid, 4-hydroxyphenylacetic acid, and 3,4-dihydroxyphenylacetic acid (DOPAC), with a special note on the current lack of data for 2-Fluoro-6-methoxyphenylacetic acid.

Executive Summary

This guide provides a comparative overview of the biological activities of several key phenylacetic acid derivatives. While extensive research has elucidated the antimicrobial, antioxidant, and anti-inflammatory properties of compounds such as phenylacetic acid, 4-hydroxyphenylacetic acid, and 3,4-dihydroxyphenylacetic acid (DOPAC), a thorough review of the scientific literature reveals a notable absence of published experimental data on the biological activity of This compound . This document, therefore, focuses on summarizing the known biological effects of the well-characterized phenylacetic acids, presenting available quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways. Researchers are encouraged to consider the structure-activity relationships discussed herein for potential insights into the expected activities of novel derivatives like this compound.

Comparative Biological Activities

The biological activities of phenylacetic acid and its hydroxylated derivatives vary significantly based on their chemical structures. These compounds have been investigated for a range of effects, including antimicrobial, antioxidant, and anti-inflammatory actions.

Table 1: Comparison of Biological Activities of Phenylacetic Acid Derivatives
CompoundBiological ActivityQuantitative Data (Example)References
Phenylacetic Acid AntimicrobialMinimum Inhibitory Concentration (MIC) against P. capsici: < 100 µg/mL.[1][1][2]
Plant AuxinWeaker activity than indole-3-acetic acid.
4-Hydroxyphenylacetic Acid Anti-inflammatorySignificantly reduced seawater instillation-induced death in rats at 100 mg/kg.[3][3][4]
AntioxidantProtects against acetaminophen-induced liver injury in mice.[5][6][5][6]
AntithromboticAntithrombotic activity in zebrafish model at 82.2–328.6 µM.[7][7]
3,4-Dihydroxyphenylacetic Acid (DOPAC) AntioxidantSuppressed α-tocopherol consumption in a dose-dependent manner, with 50 µM being effective.[8][8]
Mitochondrial EffectsInhibited Complex I and III of the electron transport chain in its oxidized form (DAQ and DOPAC-Q) with IC50 values in the 50–200 µM range.[9][9]
This compound Not ReportedNo publicly available experimental data on biological activity.N/A

Detailed Experimental Protocols

To facilitate the replication and further investigation of the reported biological activities, detailed experimental protocols for key assays are provided below.

Antimicrobial Activity of Phenylacetic Acid

Objective: To determine the minimum inhibitory concentration (MIC) of phenylacetic acid against various microorganisms.

Method: The MICs of phenylacetic acid can be determined using a modified version of the antimicrobial bioassay method.

  • Microorganisms: A panel of relevant bacteria and fungi (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Phytophthora capsici) are used.[1][2]

  • Culture Preparation: Bacterial strains are grown in nutrient broth, and fungal strains are cultured on potato dextrose agar (PDA).

  • Assay: A serial dilution of phenylacetic acid is prepared in an appropriate solvent. The compound is then added to the growth medium containing a standardized inoculum of the test microorganism.

  • Incubation: The cultures are incubated under optimal conditions for each microorganism (e.g., 28°C for fungi, 37°C for bacteria) for a specified period (e.g., 24-48 hours).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[1]

Antioxidant Activity of 3,4-Dihydroxyphenylacetic Acid (DOPAC)

Objective: To evaluate the in vitro antioxidant activity of DOPAC by measuring its effect on lipid peroxidation.

Method: The inhibitory effect of DOPAC on lipid peroxidation can be assessed in a biological matrix like rat plasma.

  • Sample Preparation: Rat plasma is obtained and oxidized at 37°C using radical initiators such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[8]

  • Treatment: Different concentrations of DOPAC are added to the plasma samples before the induction of oxidation.

  • Analysis:

    • The consumption of endogenous α-tocopherol (a key antioxidant) is measured by high-performance liquid chromatography (HPLC).

    • The accumulation of conjugated diene hydroperoxides (a marker of lipid peroxidation) is measured by ultraviolet spectroscopy.[8]

  • Data Analysis: The ability of DOPAC to suppress α-tocopherol consumption and reduce the formation of conjugated diene hydroperoxides is quantified and compared to a control group without DOPAC.[8]

Anti-inflammatory Activity of 4-Hydroxyphenylacetic Acid

Objective: To assess the anti-inflammatory effects of 4-hydroxyphenylacetic acid in a cell-based assay.

Method: The anti-inflammatory activity can be investigated by measuring the production of inflammatory cytokines in macrophages.

  • Cell Culture: A macrophage cell line (e.g., NR8383) is cultured under standard conditions.

  • Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or conditions mimicking hypertonicity and hypoxia, to induce an inflammatory response.[3]

  • Treatment: The cells are treated with various concentrations of 4-hydroxyphenylacetic acid.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are measured using an enzyme-linked immunosorbent assay (ELISA).[3]

  • Data Analysis: The reduction in cytokine production in the treated groups is compared to the stimulated, untreated control group to determine the anti-inflammatory efficacy of 4-hydroxyphenylacetic acid.[3]

Signaling Pathway Visualizations

The biological activities of phenylacetic acid derivatives are often mediated through their interaction with specific cellular signaling pathways. Below are diagrams illustrating key pathways relevant to the discussed activities.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some phenolic compounds can exert their anti-inflammatory effects by inhibiting this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IkB NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces note1 Some phenylacetic acids may inhibit IKK activation or IκB degradation.

Caption: NF-κB signaling pathway in inflammation.

Experimental Workflow for Antimicrobial MIC Assay

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound prep_culture Prepare Standardized Microbial Inoculum start->prep_culture inoculate Inoculate Dilutions with Microorganism prep_compound->inoculate prep_culture->inoculate incubate Incubate under Optimal Conditions inoculate->incubate observe Observe for Visible Growth incubate->observe determine_mic Determine MIC (Lowest concentration with no growth) observe->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Conclusion and Future Directions

While phenylacetic acid, 4-hydroxyphenylacetic acid, and 3,4-dihydroxyphenylacetic acid have demonstrated a range of interesting biological activities, the field would greatly benefit from studies on novel derivatives. The lack of data on this compound highlights a significant gap in our understanding of how specific substitutions, such as fluorination and methoxylation at the 2 and 6 positions, influence the biological profile of the phenylacetic acid scaffold. Future research should focus on the synthesis and comprehensive biological evaluation of such compounds. Structure-activity relationship (SAR) studies, guided by the data on existing derivatives, could aid in the rational design of new phenylacetic acid-based compounds with enhanced potency and specific biological activities for potential therapeutic applications.

References

A Spectroscopic Comparison of 2-Fluoro-6-methoxyphenylacetic Acid and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective spectroscopic comparison of 2-Fluoro-6-methoxyphenylacetic acid and its derivatives. The following sections detail experimental data and protocols to facilitate a deeper understanding of the structural and electronic properties of these compounds.

Spectroscopic Data Comparison

The following tables summarize key spectroscopic data for this compound and related phenylacetic acid derivatives. Due to the limited availability of a complete, directly comparable dataset for this compound and its simple derivatives under uniform conditions, this compilation draws from various sources to provide a representative comparison.

Table 1: ¹H NMR Spectroscopic Data of Phenylacetic Acid Derivatives

CompoundSolventChemical Shift (δ) in ppm
Phenylacetic acid DMSO-d₆12.35 (s, 1H, -COOH), 7.29 (m, 5H, Ar-H), 3.59 (s, 2H, -CH₂-)
2-Methoxyphenylacetic acid CDCl₃~7.2 (m, 2H, Ar-H), ~6.9 (m, 2H, Ar-H), 3.85 (s, 3H, -OCH₃), 3.65 (s, 2H, -CH₂-)
3-Methoxyphenylacetic acid CDCl₃7.27–7.21 (m, 1H, Ar-H), 6.89–6.79 (m, 3H, Ar-H), 3.79 (s, 3H, -OCH₃), 3.61 (s, 2H, -CH₂-)[1]
2-Bromophenylacetic acid CDCl₃7.58 (d, J = 7.9 Hz, 1H, Ar-H), 7.32–7.27 (m, 2H, Ar-H), 7.20–7.13 (m, 1H, Ar-H), 3.85 (s, 2H, -CH₂-)[1]
2-Iodophenylacetic acid CDCl₃7.86 (dd, J = 7.9, 0.9 Hz, 1H, Ar-H), 7.36–7.28 (m, 2H, Ar-H), 7.02–6.95 (m, 1H, Ar-H), 3.86 (s, 2H, -CH₂-)[1]

Table 2: ¹³C NMR Spectroscopic Data of Phenylacetic Acid Derivatives

CompoundSolventChemical Shift (δ) in ppm
Phenylacetic acid DMSO-d₆173.19 (-COOH), 135.50 (Ar-C), 129.85 (Ar-CH), 128.71 (Ar-CH), 127.05 (Ar-CH), 41.18 (-CH₂-)
2-Methoxyphenylacetic acid CDCl₃176.7, 157.4, 131.0, 128.9, 123.3, 120.8, 110.6, 55.4, 35.8
3-Methoxyphenylacetic acid CDCl₃177.8, 159.7, 134.6, 129.6, 121.7, 115.0, 112.8, 55.2, 41.1[1]
2-Bromophenylacetic acid CDCl₃177.0, 133.4, 132.9, 131.6, 129.2, 127.6, 125.1, 41.4[1]
2-Iodophenylacetic acid CDCl₃176.7, 139.6, 137.0, 130.7, 129.2, 128.5, 101.0, 45.9[1]

Table 3: Mass Spectrometry Data of Phenylacetic Acid Derivatives

CompoundIonization Mode[M-H]⁻ (Calculated)[M-H]⁻ (Found)
3-Methoxyphenylacetic acid ESI⁻165.05164.94[1]
2-Bromophenylacetic acid ESI⁻212.96212.82[1]
2-Iodophenylacetic acid ESI⁻260.94260.78[1]

Table 4: FTIR Spectroscopic Data of Phenylacetic Acid

Functional GroupVibrational ModeWavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
C-H (Aromatic)Stretching3100-3000
C-H (Aliphatic)Stretching3000-2850
C=O (Carboxylic Acid)Stretching~1700
C=C (Aromatic)Stretching1600-1450

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with key resonances of the compound.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted based on the sample concentration (typically 8-32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid or liquid sample directly onto the crystal.

    • Apply pressure using the pressure clamp to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a benchtop FTIR spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) to aid ionization.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize ESI source parameters, such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate, to achieve stable and efficient ionization.

    • Acquire mass spectra in the desired mass range. For the analysis of these acidic compounds, negative ion mode (ESI⁻) is often employed to observe the deprotonated molecule [M-H]⁻.

  • Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Biological Context: Auxin Signaling Pathway

Phenylacetic acids are known to function as auxins, a class of plant hormones that play a crucial role in regulating plant growth and development. They exert their effects by modulating gene expression through the TIR1/AFB signaling pathway.[2]

AuxinSignaling cluster_0 cluster_1 cluster_2 Auxin Auxin (e.g., Phenylacetic Acid) SCFTIR1_AFB SCF-TIR1/AFB E3 Ubiquitin Ligase Auxin->SCFTIR1_AFB Aux_IAA Aux/IAA Repressor SCFTIR1_AFB->Aux_IAA Binds SCFTIR1_AFB->Aux_IAA Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses AuxinResponseGenes Auxin-Responsive Genes ARF->AuxinResponseGenes Activates GeneExpression Gene Expression (Growth & Development) AuxinResponseGenes->GeneExpression

Caption: The auxin signaling pathway involving phenylacetic acid.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structure of 2-Fluoro-6-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount for predicting its behavior, interactions, and potential as a therapeutic agent. This guide provides a comparative analysis of the structure of 2-Fluoro-6-methoxyphenylacetic acid, leveraging experimental data from a closely related analogue to infer its crystallographic properties.

While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, a detailed structural validation can be extrapolated by comparing it with the experimentally determined structure of its non-fluorinated counterpart, 2-(2-methoxyphenyl)acetic acid. This comparison offers valuable insights into the likely conformation and crystal packing of the target molecule, highlighting the influence of the fluoro-substituent.

Comparative Crystallographic Data

The crystallographic data for the validated structure of 2-(2-methoxyphenyl)acetic acid provides a solid foundation for understanding the structural parameters of related molecules. The key parameters from this analysis are summarized below.

Parameter2-(2-methoxyphenyl)acetic acidThis compound (Predicted)
Crystal System OrthorhombicLikely Orthorhombic or Monoclinic
Space Group Pbca-
Unit Cell Dimensions a = 14.2570(6) Å, b = 7.9250(4) Å, c = 29.8796(13) ÅExpected to be similar, with potential small variations due to the fluorine atom.
Volume (ų) 3376.0(3)-
Z 16-
Calculated Density (g/cm³) --
R-factor 0.0404-
Key Bond Lengths (Å) C-C (phenyl), C-O (methoxy), C-C (acetic acid)The C-F bond will be a key feature. Other bond lengths are expected to be similar to the reference.
Key Bond Angles (°) Dihedral angle between the phenyl ring and the carboxylic acid group.The presence of the fluorine atom may influence the dihedral angle and intramolecular hydrogen bonding.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure relies on a well-defined experimental workflow. The following protocol outlines the typical steps involved in the X-ray crystallographic analysis of a small organic molecule like this compound.

A suitable single crystal of the compound is selected and mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector. The collected data is then processed to determine the unit cell parameters and the symmetry of the crystal (space group). The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles, resulting in a final, validated crystal structure.

G Workflow for Single-Crystal X-ray Structure Validation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal Single Crystal Selection mount Crystal Mounting crystal->mount xray X-ray Diffraction mount->xray diff_pattern Diffraction Pattern Collection xray->diff_pattern unit_cell Unit Cell Determination diff_pattern->unit_cell space_group Space Group Assignment unit_cell->space_group solve Structure Solution (e.g., Direct Methods) space_group->solve refine Structural Refinement solve->refine validate Validation & Analysis refine->validate final_structure Final Crystal Structure validate->final_structure

Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.

Structural Comparison and the Influence of Fluorine Substitution

The crystal structure of 2-(2-methoxyphenyl)acetic acid reveals a specific conformation of the molecule in the solid state, dictated by intermolecular interactions such as hydrogen bonding and van der Waals forces. The introduction of a highly electronegative fluorine atom at the 6-position of the phenyl ring in this compound is expected to induce notable changes in both the molecular conformation and the crystal packing.

Expected Conformational Changes:

  • Intramolecular Interactions: The fluorine atom may participate in intramolecular hydrogen bonding with the hydrogen atoms of the adjacent methoxy group or the acetic acid moiety. This could lead to a more planar conformation of the molecule compared to the non-fluorinated analogue.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom will alter the electron distribution within the phenyl ring, potentially influencing bond lengths and angles.

Expected Crystal Packing Differences:

  • Intermolecular Interactions: The presence of the C-F bond introduces the possibility of C-F···H-C or C-F···F-C intermolecular interactions, which could lead to a different crystal packing arrangement compared to 2-(2-methoxyphenyl)acetic acid.

  • Hydrogen Bonding Network: While the primary carboxylic acid dimer hydrogen bonding is likely to be preserved, the fluorine substitution could influence the overall three-dimensional hydrogen bonding network.

G Structural Relationship and Validation Pathway cluster_known Experimentally Validated cluster_unknown Predicted Structure cluster_validation Validation Approach known_structure Crystal Structure of 2-(2-methoxyphenyl)acetic acid comparison Comparative Analysis known_structure->comparison target_structure Predicted Structure of This compound prediction Prediction of Fluoro-Substituent Effects comparison->prediction prediction->target_structure

Caption: A diagram showing the logical flow of using a known structure to predict an unknown one.

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a widely utilized strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated phenylacetic acids, supported by experimental data. Understanding these differences is crucial for optimizing reaction conditions and predicting the behavior of these compounds in various chemical transformations.

Enhanced Acidity through Fluorination

The primary electronic effect of fluorine substitution on the phenyl ring of phenylacetic acid is its strong electron-withdrawing inductive effect. This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid. This is reflected in the lower pKa values of the fluorinated derivatives compared to phenylacetic acid.

A lower pKa value indicates a stronger acid. The data clearly shows that fluorination, particularly at the ortho and para positions, increases the acidity of phenylacetic acid.

Acidity_Comparison Phenylacetic_Acid Phenylacetic Acid pKa ≈ 4.31 4-Fluoro 4-Fluorophenylacetic Acid pKa ≈ 4.14 Phenylacetic_Acid->4-Fluoro Increased Acidity 2-Fluoro 2-Fluorophenylacetic Acid pKa ≈ 4.09 4-Fluoro->2-Fluoro Slightly Increased Acidity

Figure 1: Impact of Fluorination on Acidity

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data comparing the properties and reactivity of phenylacetic acid with its 2-fluoro and 4-fluoro analogs.

Property/ReactionPhenylacetic Acid2-Fluorophenylacetic Acid4-Fluorophenylacetic Acid
pKa 4.314.094.14
Amide Coupling Yield (%) 91Not reported90

Note: Amide coupling yield is for the reaction with benzylamine catalyzed by ZrCl4 in refluxing p-xylene.

Comparative Reactivity in Common Transformations

Esterification:

The esterification of carboxylic acids is a fundamental reaction often catalyzed by strong acids. The increased acidity of fluorinated phenylacetic acids suggests that they may act as better self-catalysts in the absence of a strong external acid catalyst. However, the primary role of the acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

The electron-withdrawing fluorine atom on the phenyl ring of fluorinated phenylacetic acids enhances the electrophilicity of the carbonyl carbon. This increased electrophilicity is expected to lead to a faster rate of esterification compared to the non-fluorinated counterpart under the same catalytic conditions.

Esterification_Workflow start Start reactants Mix Phenylacetic Acid, Alcohol, and Acid Catalyst start->reactants heat Heat Mixture to Reflux reactants->heat monitor Monitor Reaction (e.g., by TLC or GC) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify Ester (e.g., by Chromatography) workup->purify end End purify->end

Figure 2: General Esterification Workflow

Amide Bond Formation:

The results indicate that both phenylacetic acid and 4-fluorophenylacetic acid provide excellent yields of the corresponding amide under the same reaction conditions. This suggests that while the electronic properties are altered by fluorination, the overall efficiency of this particular amide coupling protocol is not significantly impacted.

Amide_Coupling_Pathway Carboxylic_Acid Phenylacetic Acid (or Fluorinated Analog) Activated_Intermediate Activated Intermediate Carboxylic_Acid->Activated_Intermediate Activation Amine Amine (e.g., Benzylamine) Amine->Activated_Intermediate Nucleophilic Attack Coupling_Agent Coupling Agent (e.g., ZrCl4) Coupling_Agent->Activated_Intermediate Amide_Product Amide Product Activated_Intermediate->Amide_Product

Figure 3: Amide Coupling Signaling Pathway

Experimental Protocols

Determination of pKa:

The pKa values are typically determined by potentiometric titration.

  • Sample Preparation: A solution of the phenylacetic acid derivative is prepared in a suitable solvent, typically a mixture of water and an organic solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature (e.g., 25 °C).

  • Data Acquisition: The pH of the solution is measured after each addition of the base using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of base added) is plotted. The pKa is determined as the pH at the half-equivalence point.

Comparative Amide Coupling Reaction:

The following protocol is based on a reported procedure for the direct amidation of phenylacetic acids.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the phenylacetic acid (1.0 mmol), benzylamine (1.0 mmol), and a catalytic amount of zirconium tetrachloride (ZrCl4, 10 mol%).

  • Solvent Addition: Add dry p-xylene (5 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 138-140 °C) and stir for the desired time (e.g., 24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure amide.

  • Analysis: Characterize the product by NMR spectroscopy and mass spectrometry and determine the isolated yield.

General Procedure for Sulfuric Acid-Catalyzed Esterification:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the phenylacetic acid (1.0 equiv), the alcohol (e.g., ethanol, 3.0 equiv), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux with stirring for a specified period.

  • Monitoring: Monitor the reaction progress by TLC or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., diethyl ether). Wash the organic layer with water, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting ester by distillation or column chromatography.

This guide provides a foundational understanding of the differences in reactivity between fluorinated and non-fluorinated phenylacetic acids. The increased acidity and enhanced electrophilicity of the carbonyl carbon in fluorinated analogs are key factors that influence their chemical behavior. Researchers can leverage this information to design more efficient synthetic routes and to better predict the properties of novel fluorinated compounds.

The Strategic Incorporation of Fluorine: A Cost-Benefit Analysis of 2-Fluoro-6-methoxyphenylacetic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of starting materials is a critical decision that balances cost, synthetic efficiency, and the desired properties of the final molecule. 2-Fluoro-6-methoxyphenylacetic acid is a synthetic building block that offers the potential advantages of fluorine incorporation, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a comparative analysis of this compound against its non-fluorinated analog, 2-methoxyphenylacetic acid, to inform the decision-making process in synthesis design.

Cost Analysis: A Quantitative Comparison

The primary consideration for many laboratories is the cost of starting materials. A significant price difference exists between the fluorinated and non-fluorinated versions of 2-methoxyphenylacetic acid. The non-fluorinated compound is considerably more affordable, which is a crucial factor for large-scale synthesis.

CompoundSupplierCatalog NumberQuantityPrice (USD)
This compound ---Price available upon request from various suppliers
2-Methoxyphenylacetic acid Thermo Scientific ChemicalsA15211.1850 g$108.65[1]
Thermo Scientific ChemicalsAAA152111425 g$84.00[2]
Sigma-Aldrich--$36.20
Aladdin ScientificALA-C106036-100g100 g$42.37[3]

Note: Prices are subject to change and may vary between vendors and based on purity.

Synthetic Utility: A Comparative Look at Benzofuran Synthesis

The fluorine atom at the ortho position is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring and the acidity of the benzylic protons. This may affect the conditions required for cyclization and potentially the yield of the desired benzofuran.

Potential Synthetic Pathway and Logical Workflow

The decision to use the more expensive fluorinated starting material is based on the hypothesis that the fluorine atom will confer advantageous properties to the final product. This workflow illustrates the decision-making process.

G cluster_start Decision Point cluster_no Standard Synthesis cluster_yes Fluorine-Enhanced Synthesis cluster_outcome Potential Outcomes start Need for Enhanced Biological Properties? reagent_no 2-Methoxyphenylacetic acid (Lower Cost) start->reagent_no No reagent_yes This compound (Higher Cost) start->reagent_yes Yes product_no Non-fluorinated Benzofuran Derivative reagent_no->product_no Standard Cyclization outcome_no Standard Efficacy and Metabolism product_no->outcome_no product_yes Fluorinated Benzofuran Derivative reagent_yes->product_yes Potentially Modified Cyclization Conditions outcome_yes Improved Efficacy, Metabolic Stability, etc. product_yes->outcome_yes

Caption: Logical workflow for selecting a starting material based on desired product properties.

Experimental Protocols

While a direct comparative protocol is not available, the following are general procedures for reactions involving phenylacetic acids that could be adapted for a comparative study.

General Protocol for the Synthesis of a Benzofuran Precursor

This protocol outlines the synthesis of a phenoxyacetic acid, a common intermediate for benzofuran synthesis, adapted from a procedure for a similar compound.

  • Dissolution: Dissolve the substituted phenol (e.g., a hydroquinone derivative) in a suitable solvent such as acetone or DMF.

  • Base Addition: Add a base, such as potassium carbonate, to the solution and stir.

  • Alkylation: Add an α-haloacetate, such as ethyl chloroacetate, and heat the mixture to reflux for several hours.

  • Workup: After cooling, filter the mixture and evaporate the solvent. The crude product can be purified by recrystallization or chromatography.

  • Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide, followed by acidification.

General Protocol for Intramolecular Cyclization to a Benzofuran

The following is a generalized procedure for the cyclization of a phenoxyacetic acid to a benzofuranone.

  • Activation: The phenoxyacetic acid is treated with a dehydrating agent, such as acetic anhydride or a stronger reagent like trifluoroacetic anhydride or polyphosphoric acid.

  • Heating: The reaction mixture is heated to promote the intramolecular Friedel-Crafts acylation. The temperature and reaction time will depend on the reactivity of the substrate.

  • Quenching and Extraction: The reaction is carefully quenched with water or ice, and the product is extracted with an organic solvent.

  • Purification: The crude benzofuranone is purified by column chromatography or recrystallization.

Data on the Impact of Fluorination

The strategic placement of fluorine can have a profound impact on the physicochemical and biological properties of a molecule. While specific data for derivatives of this compound is limited, general principles from analogous systems, such as cinnamic acids, are illustrative.[4]

PropertyGeneral Effect of FluorinationRationale
Acidity (pKa) Increases (lower pKa)The high electronegativity of fluorine has a strong electron-withdrawing inductive effect, stabilizing the carboxylate anion.[4]
Lipophilicity (logP) Can increase or decreaseThe effect is context-dependent. While fluorine is electronegative, it can also participate in hydrophobic interactions.[4]
Metabolic Stability Generally increasesThe carbon-fluorine bond is very strong, and fluorine can block sites of metabolic oxidation.
Binding Affinity Can increaseFluorine can engage in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions.

Conclusion: A Strategic Choice

The decision to use this compound over its non-fluorinated counterpart is a strategic one that hinges on the goals of the synthesis.

  • Cost-Benefit: The significantly higher cost of the fluorinated starting material must be justified by a clear, hypothesis-driven benefit in the final product, such as enhanced biological activity or improved pharmacokinetic properties. For early-stage discovery and lead optimization, where small quantities are needed and property enhancement is paramount, the additional cost may be acceptable. For large-scale synthesis or when cost is the primary driver, 2-methoxyphenylacetic acid is the more pragmatic choice.

  • Synthetic Considerations: The electron-withdrawing nature of the fluorine atom may require optimization of reaction conditions for steps like intramolecular cyclization. This could lead to either more facile or more challenging transformations depending on the specific mechanism.

Researchers should carefully weigh the potential for improved molecular properties against the tangible increase in starting material cost and the potential need for further reaction optimization. A small-scale pilot study comparing both starting materials in the desired synthetic route would be the most definitive way to conduct a thorough cost-benefit analysis for a specific project.

References

A Comparative Guide to the Application of 2-Fluoro-6-methoxyphenylacetic Acid in the Synthesis of Novel Monoacylglycerol Lipase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the application of 2-Fluoro-6-methoxyphenylacetic acid as a key building block in the synthesis of potent and selective reversible inhibitors of monoacylglycerol lipase (MAGL). MAGL is a critical enzyme in the endocannabinoid system, and its inhibition presents a promising therapeutic strategy for a range of neurological and oncological conditions. This document offers a comparative analysis of the performance of inhibitors synthesized using this building block against other alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams.

Introduction to this compound in Drug Discovery

This compound is a substituted phenylacetic acid derivative that has emerged as a valuable scaffold in medicinal chemistry. Its unique electronic and steric properties, conferred by the fluorine and methoxy groups at the ortho positions, make it an attractive starting material for the synthesis of biologically active compounds. Specifically, the presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence molecular conformation and solubility.

A primary application of this compound is in the development of second-generation benzoylpiperidine derivatives as reversible inhibitors of monoacylglycerol lipase (MAGL).[1] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule involved in neurotransmission, pain perception, and inflammation.[2][3] By inhibiting MAGL, the levels of 2-AG are elevated, leading to therapeutic effects in various disease models.

Comparative Performance of MAGL Inhibitors

The strategic incorporation of the this compound moiety into the benzoylpiperidine scaffold has led to the development of highly potent and selective MAGL inhibitors. The following table summarizes the in vitro inhibitory activity (IC50) of a series of benzoylpiperidine derivatives, highlighting the impact of substitutions on the phenylacetic acid-derived portion of the molecule.

Table 1: In Vitro Inhibitory Activity of Benzoylpiperidine Derivatives against Human MAGL [1]

CompoundR1R2R3R4hMAGL IC50 (nM)
1 HHOCH3H> 10,000
2 (with this compound) F HOCH3 H80
3 HFOCH3H110
4 FFOCH3H31
5 HHOHH2600

Data extracted from a study on second-generation benzoylpiperidine derivatives as reversible MAGL inhibitors.[1]

The data clearly demonstrates the significance of the substitution pattern on the benzoyl group. The unsubstituted methoxy derivative (Compound 1) shows negligible activity. The introduction of a single fluorine atom at the 2-position, as in the derivative synthesized from this compound (Compound 2), results in a dramatic increase in potency (IC50 = 80 nM).[1] Further fluorination can lead to even higher potency, as seen in the difluoro derivative (Compound 4, IC50 = 31 nM).[1] The hydroxyl analog (Compound 5) is significantly less potent, underscoring the favorable contribution of the methoxy group, which is a key feature of the title building block.[1]

Experimental Protocols

The synthesis of benzoylpiperidine-based MAGL inhibitors using this compound typically involves a standard amide coupling reaction.

General Synthesis of N-(piperidin-4-yl)benzamide Derivatives

Scheme 1: General Synthetic Route

Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product Reactant1 This compound Coupling Amide Coupling Reactant1->Coupling Reactant2 tert-butyl 4-aminopiperidine-1-carboxylate Reactant2->Coupling Intermediate Boc-protected benzoylpiperidine Coupling->Intermediate HATU, DIPEA, DMF Deprotection Acidic Deprotection Intermediate->Deprotection TFA or HCl in Dioxane Product Benzoylpiperidine MAGL Inhibitor Deprotection->Product

Caption: General workflow for the synthesis of benzoylpiperidine MAGL inhibitors.

Materials:

  • This compound

  • tert-butyl 4-aminopiperidine-1-carboxylate

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) or HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling: To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 10 minutes. Add tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) and continue stirring at room temperature for 3-4 hours.

  • Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.

  • Deprotection: Dissolve the Boc-protected intermediate in DCM and add an excess of TFA or a solution of HCl in dioxane. Stir the reaction mixture at room temperature for 1-2 hours.

  • Final Product Isolation: Remove the solvent under reduced pressure. The resulting residue can be triturated with diethyl ether to afford the final benzoylpiperidine MAGL inhibitor as a salt.

Signaling Pathway and Mechanism of Action

The therapeutic effects of MAGL inhibitors are mediated through the modulation of the endocannabinoid system. The following diagram illustrates the signaling pathway and the mechanism of action of these inhibitors.

Endocannabinoid_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAGL DAGL two_AG 2-AG DAGL->two_AG two_AG_cleft 2-AG two_AG->two_AG_cleft Retrograde Messenger MAGL MAGL Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Glycerol Glycerol MAGL->Glycerol Inhibitor Benzoylpiperidine Inhibitor (from this compound) Inhibitor->MAGL Reversible Inhibition two_AG_cleft->MAGL Uptake and Degradation CB1R CB1 Receptor two_AG_cleft->CB1R Binds and Activates DAG Diacylglycerol (DAG) DAG->DAGL Synthesis Signaling_Cascade Downstream Signaling (Reduced Neurotransmitter Release) CB1R->Signaling_Cascade

Caption: Endocannabinoid signaling pathway and the mechanism of MAGL inhibition.

In the presynaptic neuron, MAGL is responsible for hydrolyzing 2-AG into arachidonic acid and glycerol, thus terminating its signaling.[2][3] Benzoylpiperidine inhibitors, synthesized from building blocks like this compound, act as reversible inhibitors of MAGL.[1] This inhibition leads to an accumulation of 2-AG in the synaptic cleft, enhancing its activation of presynaptic CB1 receptors.[2][3] The activation of CB1 receptors, in turn, modulates neurotransmitter release, leading to the therapeutic effects observed in preclinical models of pain, anxiety, and neuroinflammation.

Conclusion

This compound has proven to be a highly effective building block for the development of potent and selective reversible MAGL inhibitors. The resulting benzoylpiperidine derivatives exhibit nanomolar potency, and structure-activity relationship studies underscore the critical contribution of the 2-fluoro and 6-methoxy substitutions. While direct comparative data on the synthetic performance of this building block against others is limited, the superior biological activity of the final compounds highlights its importance in modern drug discovery. The detailed protocols and mechanistic insights provided in this guide offer a valuable resource for researchers working on the development of novel therapeutics targeting the endocannabinoid system.

References

A Comparative Guide to Catalyst Efficacy in the Synthesis of 2-Fluoro-6-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Fluoro-6-methoxyphenylacetic acid, a key building block in the development of various pharmaceutical compounds, can be achieved through several catalytic pathways. The choice of catalyst is a critical determinant of reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of different catalytic methods, supported by available experimental data, to aid researchers in selecting the most suitable approach for their synthetic needs.

Key Synthetic Strategies and Catalytic Approaches

Two principal synthetic routes to this compound are the oxidation of a precursor aldehyde and the carbonylation of an aryl halide. Within these strategies, various catalytic systems have been developed, each with distinct advantages and limitations.

Oxidation of 2-Fluoro-6-methoxybenzaldehyde

A common and direct route to this compound is the oxidation of its corresponding aldehyde, 2-Fluoro-6-methoxybenzaldehyde. The efficacy of this transformation is highly dependent on the chosen catalyst and oxidant.

The Pinnick oxidation is a widely used method for the conversion of aldehydes to carboxylic acids due to its mild conditions and tolerance of various functional groups.[1] The active oxidant is chlorous acid, generated in situ from sodium chlorite (NaClO₂) under weakly acidic conditions.[1]

While specific comparative data for various catalysts within the Pinnick oxidation framework for 2-Fluoro-6-methoxybenzaldehyde is not extensively documented, the general protocol's efficiency is well-established for a broad range of substituted benzaldehydes. The yield of this reaction is often high, though it can be influenced by factors such as the substrate's electronic properties and the presence of sensitive functional groups.[1] For electron-rich aldehydes, chlorination of the aromatic ring can be a potential side reaction.[1]

A greener and increasingly popular alternative is the aerobic oxidation of aldehydes catalyzed by (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) and its derivatives. This method utilizes molecular oxygen as the terminal oxidant, making it an environmentally benign process. Often, a co-catalyst, typically a copper or iron salt, is employed to facilitate the catalytic cycle.[2][3]

Table 1: Comparison of Oxidation Methods for Aromatic Aldehydes (General)

Oxidation MethodCatalyst/ReagentTypical YieldsKey AdvantagesKey Disadvantages
Pinnick Oxidation NaClO₂, NaH₂PO₄Generally HighMild conditions, broad functional group tolerance[1]Potential for chlorination side reactions with electron-rich substrates[1]
TEMPO-Catalyzed Aerobic Oxidation TEMPO, Co-catalyst (e.g., Cu(I)/Cu(II) salt), O₂Good to ExcellentUses air as a green oxidant, mild conditions[2][3]Requires optimization of co-catalyst, ligand, and base for specific substrates[2]
Carbonylation of 1-Bromo-2-fluoro-6-methoxybenzene

An alternative synthetic approach involves the introduction of the carboxylic acid moiety via a carbonylation reaction, starting from a suitable aryl halide such as 1-Bromo-2-fluoro-6-methoxybenzene. Palladium-catalyzed carbonylation is a powerful tool for this transformation.

The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. Different phosphine ligands, for example, can significantly influence the outcome of the reaction.[5] While specific data for the carbonylation of 1-Bromo-2-fluoro-6-methoxybenzene is sparse, studies on similar aryl bromides indicate that catalyst systems need to be carefully optimized to avoid side reactions and catalyst deactivation.[6] The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl, making aryl bromides good substrates for these transformations.

Table 2: Palladium-Catalyzed Carbonylation of Aryl Halides (General)

Catalyst SystemLigand TypeTypical YieldsKey AdvantagesKey Disadvantages
Palladium(II) complexes Phosphine Ligands (e.g., Xantphos)Moderate to GoodDirect route to carboxylic acid derivativesRequires optimization of ligand and reaction conditions, potential for catalyst deactivation[5][6]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing the efficacy of different catalytic systems. Below are generalized procedures for the aforementioned synthetic routes.

General Protocol for Pinnick Oxidation of an Aromatic Aldehyde
  • Dissolve the aromatic aldehyde (1.0 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water).

  • Add a chlorine scavenger, such as 2-methyl-2-butene (2.0-3.0 eq).

  • Add an acidic buffer, typically sodium dihydrogen phosphate (NaH₂PO₄).

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium chlorite (NaClO₂) (1.5-2.0 eq).

  • Allow the reaction to stir at room temperature until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite).

  • Extract the product with an organic solvent, wash, dry, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for TEMPO-Catalyzed Aerobic Oxidation of an Aromatic Aldehyde
  • To a reaction vessel, add the aromatic aldehyde (1.0 eq), TEMPO (0.01-0.1 eq), and a co-catalyst system (e.g., a Cu(I) or Cu(II) salt and a ligand like 2,2'-bipyridine).

  • Add a suitable solvent (e.g., acetonitrile or toluene) and a base (e.g., N-methylimidazole).

  • Stir the reaction mixture under an atmosphere of air or oxygen at the desired temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, work up the reaction by quenching, extraction, and purification of the product.

General Protocol for Palladium-Catalyzed Carbonylation of an Aryl Bromide
  • In a pressure vessel, combine the aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand (e.g., a phosphine ligand, 2-10 mol%).

  • Add a suitable solvent (e.g., toluene or DMF) and a base (e.g., triethylamine).

  • Pressurize the vessel with carbon monoxide (CO) to the desired pressure.

  • Heat the reaction mixture to the appropriate temperature and stir until the starting material is consumed.

  • After cooling and venting the CO, work up the reaction by filtration, extraction, and purification of the resulting carboxylic acid or its ester derivative (if an alcohol is used as a nucleophile).

Visualization of Synthetic Pathways

The logical flow of the discussed synthetic strategies can be visualized as follows:

Synthesis_Pathways cluster_oxidation Oxidation Route cluster_carbonylation Carbonylation Route 2-Fluoro-6-methoxybenzaldehyde 2-Fluoro-6-methoxybenzaldehyde Oxidation Oxidation 2-Fluoro-6-methoxybenzaldehyde->Oxidation Pinnick or TEMPO/Catalyst, O2 2-Fluoro-6-methoxyphenylacetic acid_1 This compound Oxidation->2-Fluoro-6-methoxyphenylacetic acid_1 1-Bromo-2-fluoro-6-methoxybenzene 1-Bromo-2-fluoro-6-methoxybenzene Carbonylation Carbonylation 1-Bromo-2-fluoro-6-methoxybenzene->Carbonylation Pd Catalyst, CO 2-Fluoro-6-methoxyphenylacetic acid_2 This compound Carbonylation->2-Fluoro-6-methoxyphenylacetic acid_2

Caption: Synthetic routes to this compound.

Conclusion

The synthesis of this compound can be effectively achieved through either the oxidation of 2-Fluoro-6-methoxybenzaldehyde or the carbonylation of 1-Bromo-2-fluoro-6-methoxybenzene. The Pinnick oxidation offers a reliable method with generally high yields, while TEMPO-catalyzed aerobic oxidation presents a greener alternative. For the carbonylation route, palladium catalysis is the method of choice, though it requires careful optimization of the catalyst system.

The selection of the optimal catalytic method will depend on a variety of factors, including the availability of starting materials, desired scale of the reaction, cost considerations, and the specific functional group tolerance required. Further research providing direct, head-to-head comparisons of different catalysts for these specific transformations would be highly valuable to the scientific community.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Fluoro-6-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 2-Fluoro-6-methoxyphenylacetic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Hazard Identification and Safety Data

This compound is a chemical compound that requires careful handling due to its potential health hazards. The following table summarizes its key hazard information.

Hazard ClassificationGHS PictogramHazard StatementsPrecautionary Statements
Skin Irritation (Category 2)GHS07H315: Causes skin irritation.[1][2]P264: Wash skin thoroughly after handling.[2]
Eye Irritation (Category 2)GHS07H319: Causes serious eye irritation.[1][2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemGHS07H335: May cause respiratory irritation.[1][2]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] P271: Use only outdoors or in a well-ventilated area.[2]

Immediate Safety and Handling Protocols

Prior to handling this compound, it is crucial to be familiar with the appropriate safety measures to mitigate exposure and handle spills effectively.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Contaminated clothing should be removed and washed before reuse.[2]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator.

In Case of Exposure:

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, seek medical advice.[2]

  • Skin Contact: Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical attention.[3]

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[2] If the person feels unwell, call a poison center or doctor.[3]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[2] Seek immediate medical attention.

Spill Management: In the event of a spill, avoid dust formation. Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[3] Ensure the area is well-ventilated. For larger spills, it may be necessary to evacuate the area and consult with safety personnel.

Disposal Procedure for this compound

The primary method for the disposal of this compound is to treat it as hazardous waste. It should be disposed of through a licensed waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[3][4]

Step-by-Step Disposal Protocol:

  • Segregation and Collection:

    • Collect waste this compound in a designated, compatible, and properly sealed container.

    • Do not mix with other waste streams to avoid unintended chemical reactions.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

    • The storage area should be secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

It is important to note that no specific experimental protocols for the chemical neutralization or degradation of this compound were found in the reviewed safety data sheets. Therefore, professional disposal is the recommended and required method.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_collection Waste Collection & Segregation cluster_labeling Labeling cluster_storage Storage cluster_disposal Disposal A Collect Waste This compound B Use Designated, Compatible, and Sealed Container A->B C Do Not Mix with Other Waste Streams B->C D Label Container: 'Hazardous Waste' C->D E Add Full Chemical Name D->E F Store in Cool, Dry, Well-Ventilated Area E->F G Keep Away from Incompatible Materials F->G H Secure Access G->H I Contact EHS or Licensed Waste Disposal Contractor H->I J Provide Safety Data Sheet (SDS) I->J K Arrange for Pickup J->K

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 2-Fluoro-6-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for the handling and disposal of 2-Fluoro-6-methoxyphenylacetic acid (CAS RN: 500912-19-6), a compound that requires careful management in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe working environment and proper disposal of chemical waste.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid powder that is classified with the signal word "Warning". It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Hazard StatementGHS CodeRequired Personal Protective Equipment (PPE)
Causes skin irritationH315Chemical-resistant gloves (Nitrile or Neoprene), Lab coat
Causes serious eye irritationH319Chemical splash goggles or a face shield
May cause respiratory irritationH335N95-rated respirator or work in a certified chemical fume hood

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical to safely handle this compound and to prevent contamination and accidental exposure.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

  • Spill Kit: A chemical spill kit containing absorbent materials suitable for solid chemical spills should be available in the laboratory.[4][5]

2. Weighing the Compound:

  • To prevent the generation of airborne dust, weigh the solid powder inside the chemical fume hood.[3]

  • Use a tared container with a secure lid. After weighing, securely close the container before removing it from the balance.[3]

3. Solution Preparation:

  • When preparing solutions, add the solid this compound slowly to the solvent to avoid splashing.

  • Keep the container covered as much as possible during dissolution.

4. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all equipment, including spatulas, glassware, and the work surface within the fume hood, after use. A standard procedure involves washing with an appropriate laboratory detergent and water, followed by rinsing with a suitable solvent if necessary.[6][7]

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]

Disposal Plan: Waste Management and Neutralization

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • As a halogenated organic compound, all solid waste and solutions containing this compound must be segregated into a designated, clearly labeled "Halogenated Organic Waste" container.[8][9]

  • Do not mix this waste with non-halogenated organic waste or other waste streams.[8]

2. Disposal of Solid Waste:

  • Contaminated consumables such as gloves, weigh boats, and paper towels should be placed in a sealed bag and then into the solid halogenated organic waste container.

3. Disposal of Liquid Waste:

  • Aqueous solutions of this compound should be collected in a designated halogenated organic liquid waste container.

  • For larger quantities, neutralization of the acidic solution with a weak base (e.g., sodium bicarbonate) can be considered before disposal, but the neutralized solution must still be disposed of as halogenated organic waste. Perform neutralization cautiously within a fume hood, as it may generate gas.

Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

1. Small Spills (Solid Powder):

  • Evacuate: If necessary, evacuate the immediate area.

  • PPE: Don the appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.

  • Containment: Gently cover the spill with an absorbent material from the chemical spill kit to prevent the powder from becoming airborne.[4]

  • Cleanup: Carefully scoop the contained material into a labeled waste bag.[4]

  • Decontaminate: Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials as halogenated organic waste.[4]

2. Large Spills:

  • Evacuate the laboratory immediately and alert others in the vicinity.

  • Contact your institution's Environmental Health and Safety (EHS) department for emergency response.

Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal cluster_spill Emergency Spill prep_area Designate Work Area (Chemical Fume Hood) prep_ppe Don Appropriate PPE prep_spill Ensure Spill Kit is Available weigh Weigh Solid in Fume Hood prep_spill->weigh dissolve Prepare Solution (if applicable) weigh->dissolve decon Decontaminate Equipment and Work Area dissolve->decon wash Wash Hands Thoroughly decon->wash segregate Segregate as Halogenated Organic Waste wash->segregate dispose Dispose in Labeled Waste Container segregate->dispose spill_evac Evacuate Area spill_ppe Don PPE spill_evac->spill_ppe spill_contain Contain Spill spill_ppe->spill_contain spill_clean Clean and Decontaminate spill_contain->spill_clean spill_dispose Dispose of Waste spill_clean->spill_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.